Technical Documentation Center

1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride

Core Science & Biosynthesis

Foundational

Chemical Structure, Properties, and SuFEx Applications of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of covalent inhibitors, chemical probes, and cross-linking mass spectrometry (XL-MS) reagents. At th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of covalent inhibitors, chemical probes, and cross-linking mass spectrometry (XL-MS) reagents. At the forefront of this methodology are bifunctional building blocks that allow for modular assembly. 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride is a highly specialized, bifunctional synthon designed for these advanced applications. By combining a reactive secondary amine with a highly stable, yet conditionally reactive sulfonyl fluoride warhead, this molecule serves as an ideal linker for converting reversible binding ligands into potent, irreversible covalent probes.

This whitepaper provides an in-depth technical analysis of the chemical properties, mechanistic behavior, and validated experimental workflows for utilizing 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride in drug development and chemical biology.

Chemical Structure & Physicochemical Properties

1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (CAS: 2758006-45-8) features a three-carbon aliphatic backbone that acts as a flexible, minimal-steric-hindrance spacer[1].

The molecule possesses two orthogonal functional groups:

  • Secondary Amine (Methylamino group): Located at the C1 position, this group allows for selective N-alkylation or amide coupling. The presence of the methyl group provides slight steric hindrance, which prevents over-alkylation and suppresses unwanted side reactions compared to primary amines, while still maintaining excellent nucleophilicity for standard peptide coupling.

  • Sulfonyl Fluoride (SO₂F) Warhead: Located at the C2 position, this functional group is the cornerstone of SuFEx chemistry. Unlike sulfonyl chlorides, which are highly susceptible to hydrolysis, the S(VI)-F bond is thermodynamically stable in aqueous environments, resisting reduction, oxidation, and non-specific nucleophilic attack[2].

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride
CAS Number 2758006-45-8
Molecular Formula C₄H₁₀FNO₂S • HCl
Molecular Weight 191.65 g/mol (Free base: 155.19 g/mol )
Key Functional Groups Secondary Amine, Sulfonyl Fluoride
Hazard Classification Acute Tox. 4 (Oral, Dermal, Inhalation)[1]
Aqueous Stability High (Resistant to spontaneous hydrolysis at pH 7.4)

Mechanistic Role in SuFEx Click Chemistry

SuFEx chemistry, pioneered by K. Barry Sharpless, relies on the unique kinetic stability of the S-F bond[2]. The sulfonyl fluoride group in 1-(Methylamino)propane-2-sulfonyl fluoride remains inert until it is activated by a specific microenvironment or a strong catalyst (such as BTMG or DBU)[3].

In the context of chemical biology and drug discovery, this activation is typically achieved via proximity-enhanced reactivity [4]. When the methylamino group is conjugated to a target-specific ligand, the ligand directs the sulfonyl fluoride warhead into the binding pocket of a protein. The 3D spatial arrangement and the local dielectric environment of the protein pocket create an "electrostatic matchmaking" effect[5]. This lowers the activation energy required for a nucleophilic residue (such as Lysine, Tyrosine, Histidine, or Serine) to attack the S(VI) center, resulting in the expulsion of hydrogen fluoride (HF) and the formation of a stable covalent bond[4].

G A 1-(Methylamino)propane-2-sulfonyl fluoride B Step 1: Amide Coupling (Ligand Conjugation) A->B HATU, DIPEA (SO2F intact) C Step 2: SuFEx Click Reaction (Protein Targeting) B->C Probe delivery into biosystem D Covalent Protein Adduct (Stable Linkage) C->D Proximity-enhanced S-F exchange

Bifunctional workflow of 1-(Methylamino)propane-2-sulfonyl fluoride in probe synthesis.

Table 2: SuFEx Reactivity Profile by Amino Acid Residue
Target ResidueNucleophileAdduct FormedReactivity / Context Dependency
Tyrosine (Tyr) Phenol (-OH)Aryl SulfonateHigh; heavily favored in hydrophobic pockets.
Lysine (Lys) Primary Amine (-NH₂)SulfonamideHigh; driven by local pKa shifts and proximity.
Histidine (His) Imidazole (-NH)SulfonamideModerate; requires precise geometric alignment.
Serine (Ser) Alcohol (-OH)Alkyl SulfonateLow/Moderate; typically requires catalytic activation.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choices and the analytical checkpoints required to verify success.

Protocol 1: Synthesis of a Covalent Probe via Amide Coupling

This protocol describes the conjugation of a target-binding carboxylic acid ligand to the secondary amine of 1-(Methylamino)propane-2-sulfonyl fluoride.

Step-by-Step Methodology:

  • Pre-activation: Dissolve 1.0 equivalent of the target carboxylic acid ligand in anhydrous DMF. Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA. Stir at room temperature for 10 minutes.

    • Causality: Pre-activating the carboxylic acid to form the active ester minimizes the exposure of the secondary amine to unreacted coupling reagents, ensuring clean and complete conversion.

  • Amine Addition: Add 1.1 equivalents of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride to the reaction mixture, followed by an additional 1.2 equivalents of DIPEA.

    • Causality: The hydrochloride salt must be neutralized in situ by the non-nucleophilic base (DIPEA) to liberate the free secondary amine. DIPEA is strictly chosen over nucleophilic bases (like primary/secondary amines or strong aqueous bases) to prevent premature degradation or unwanted SuFEx triggering of the SO₂F group.

  • Reaction Monitoring: Stir for 2 hours at room temperature. Monitor the reaction via LC-MS.

    • Self-Validation Checkpoint: The SO₂F group is highly stable to HATU/DIPEA conditions. The LC-MS spectrum must show the intact [M+H]⁺ peak of the product. If a mass shift of -18 Da or -20 Da is observed, it indicates unwanted hydrolysis or fluoride loss, signaling moisture contamination or excessive base strength.

  • Purification: Purify the product via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid) and lyophilize.

Protocol 2: Proximity-Enhanced Protein Labeling (In Vitro)

This protocol details the use of the synthesized probe to covalently modify a target protein.

Step-by-Step Methodology:

  • Protein Preparation: Prepare a 10 µM solution of the purified target protein in PBS buffer (pH 7.4).

    • Causality: Physiological pH is critical. The S-F bond is entirely stable in water at pH 7.4. The reaction relies exclusively on the 3D spatial arrangement (proximity) to activate the otherwise inert SO₂F group[6]. Altering the pH could denature the protein, destroying the microenvironment required for electrostatic matchmaking.

  • Probe Incubation: Add the synthesized SuFEx probe to a final concentration of 50 µM (5x molar excess). Incubate at 37°C for 2 to 4 hours.

  • Quenching & Desalting: Quench the reaction by passing the mixture through a Zeba spin desalting column to remove the unreacted small-molecule probe.

  • Intact Mass Spectrometry: Analyze the desalted protein via LC-MS (Intact Mass Deconvolution).

    • Self-Validation Checkpoint: Successful covalent modification is validated by a specific mass shift. The deconvoluted mass of the protein should equal: [Native Protein Mass] + [Probe Mass] - 20 Da. The loss of 20 Da corresponds to the expulsion of HF (Hydrogen = 1 Da, Fluorine = 19 Da), which is the definitive, self-validating signature of a successful SuFEx reaction[7].

G A Sulfonyl Fluoride Probe C Proximity Effect & Electrostatic Matchmaking A->C B Protein Binding Pocket B->C D Nucleophilic Attack (Lys-NH2 or Tyr-OH) C->D Lowers activation energy E Stable Sulfonamide/ Sulfonate Bond D->E Loss of HF (-20 Da)

Mechanism of proximity-enhanced SuFEx labeling in protein microenvironments.

Conclusion

1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride is a highly versatile and structurally optimized building block for modern chemical biology. Its bifunctional nature allows researchers to seamlessly append a stable SuFEx warhead onto complex ligands using standard amide coupling techniques. By leveraging the principles of proximity-enhanced reactivity and electrostatic matchmaking, this compound enables the precise, irreversible targeting of nucleophilic amino acids, driving forward innovations in covalent drug discovery and structural proteomics.

References

  • NextSDS. 1-(methylamino)propane-2-sulfonyl fluoride hydrochloride — Chemical Substance Information. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe-G1altrFHTx2iJwtQFVo3Cvh5lPrAIHxdyrc2Xvp2imilkouiZ7O7stIu4-gYPiUAAXlF9cGQqPAc362gU1GDmywV4HLtcZi3fxVBk7tCBic9lRyziarnxFLnqdzxPHAm7TzSHRYZNphRIuwp8Judk4ZJpleVsy2j65ArFWwzTt6D_V8H2HS1sbxoex-PrbTXASi8K8USSbm2fPv]
  • Proceedings of the National Academy of Sciences (PNAS). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzl-qz90_sOW6kbg1yFWl0ACz37G4RV_dyb174GPLUUq9dkF7mkUw2L_1g9Q_ZZJNmVpR32RdgTERt8RIzZVg-spuaCfDwl19CNrFjZ9AxQg4yuiSQbxY6jSJDFQ8NU5JDRz_Y5LYIcseD]
  • National Institutes of Health (NIH) PMC. Sulfur fluoride exchange. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFztd4uVelCXw9jD_oQt3P3djpi3r8ZpwV6OGPtesEsHBINYOgduhn8D7LLJNq1UxXfJn0MErxasSs5m2eI2n9L3U0Wxjai9zk2yzddj2LQ7-T15tQ29urXhZyNJzoiMUjzijz4FvOSPwiF-Zs=]
  • National Institutes of Health (NIH) PMC. Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFuu_Mvq0cCcpj0juTkJDuvZWfmvrwLW3KbeYWUlEIPsRb4iyrTp-itr1a6WUNvrw5uASEZ003OXaETdGeovF9-K9iboQlJwAdwRCNpSNf34uWYBPo5sNXTNBmMIosOdHUjzFHzuumQTbo4w==]
  • ChemRxiv. Accelerated SuFEx Click Chemistry for Modular Synthesis. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf8pnbMnZGBE_IGIuIsXrClpDjT12Cun8j0bIfVuG7DZk2c8bFSba8t6wvYdiFDqEmjKZr4nA5iCHVt55qfRMUiY-EBgaigyNLJm8PD3ywRmLoH1xpYcLQfH6Nwi6TK-dw3-TSp5ytjSu23jWrqIvYug==]

Sources

Exploratory

Mechanism of Action of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride in Covalent Binding: A SuFEx-Driven Chemical Biology Perspective

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The expansion of the "ligandable proteome" relies heavily on the development of covalent w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The expansion of the "ligandable proteome" relies heavily on the development of covalent warheads that can target amino acids beyond the relatively rare cysteine. Sulfur(VI) fluoride exchange (SuFEx) chemistry has revolutionized this space, establishing sulfonyl fluorides (SFs) as privileged electrophiles capable of irreversibly modifying serine, threonine, tyrosine, lysine, and histidine residues[1].

1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (MAPSF-HCl) represents a highly specialized aliphatic sulfonyl fluoride building block. Unlike traditional aromatic SFs, MAPSF-HCl incorporates a flexible aliphatic backbone and a basic secondary amine. This whitepaper deconstructs the chemical anatomy, proximity-driven activation mechanism, and self-validating experimental workflows required to harness MAPSF-HCl as a precision tool for covalent protein profiling and targeted inhibitor design.

Chemical Anatomy & Reactivity Profile

To understand the mechanism of action of MAPSF-HCl, we must analyze how its structural components dictate its behavior in aqueous physiological environments:

  • The S(VI)-F Warhead (Dormant Electrophile): Unlike sulfonyl chlorides, which rapidly hydrolyze in water, sulfonyl fluorides possess exceptional thermodynamic stability. The S-F bond cleavage is exclusively heterolytic, meaning the warhead remains essentially "dormant" in aqueous buffer[1]. It requires a specific protein microenvironment to become activated[2].

  • The Methylammonium Anchor (Electrostatic Steering): Formulated as a hydrochloride salt, the secondary amine of MAPSF is protonated at physiological pH (pKa ~9.5). This cationic center serves as an electrostatic anchor, actively steering the molecule toward negatively charged protein pockets (e.g., aspartate/glutamate-rich regions) or facilitating cation- π interactions with aromatic residues.

  • The Propane Spacer (Conformational Scanning): The 3-carbon aliphatic linker provides localized flexibility. Once the methylammonium group anchors the molecule, this spacer allows the S(VI)-F warhead to scan the immediate microenvironment for a suitable nucleophile.

Mechanism of Action: Proximity-Enabled SuFEx

The covalent binding of MAPSF-HCl is not driven by intrinsic hyper-reactivity, but rather by proximity-enabled activation . The mechanism follows a highly orchestrated sequence of events within the protein binding pocket[3].

Phase I: Pre-Covalent Encounter and Activation

Upon binding to the target protein, the S(VI)-F bond must be polarized. This occurs when a proximal hydrogen-bond donor within the binding pocket (such as a backbone amide, an arginine side chain, or a tightly bound water molecule) coordinates with the highly electronegative fluorine atom[2]. This H-bond pulls electron density away from the sulfur center, drastically lowering the activation energy required for nucleophilic attack.

Phase II: Nucleophilic Attack and Adduct Formation

Once activated, a precisely oriented nucleophile—typically the ϵ -amino group of Lys, the phenolic hydroxyl of Tyr, or the imidazole nitrogen of His—attacks the electrophilic S(VI) center[4]. The reaction proceeds through a trigonal bipyramidal transition state. The H-bond stabilized fluoride acts as an excellent leaving group, resulting in the elimination of hydrogen fluoride (HF) and the formation of a highly stable covalent adduct (a sulfonamide or sulfonate ester)[5].

SuFEx_MoA A MAPSF-HCl (Protonated Amine + S(VI)-F) C Pre-covalent Encounter Complex A->C Electrostatic Anchoring B Target Protein (Acidic/H-Bond Pocket) B->C D Nucleophilic Attack (Lys/Tyr/Ser/His) C->D Spatial Proximity E H-Bond Stabilization of Fluoride Leaving Group C->E Microenvironment Activation F Stable Covalent Adduct (-HF Elimination) D->F S(VI)-F Cleavage E->F

Caption: Proximity-driven SuFEx activation and covalent adduct formation by MAPSF.

Targetable Amino Acid Landscape

The versatility of sulfonyl fluorides lies in their ability to target multiple non-cysteine residues, provided the geometric and electronic requirements of the binding pocket are met[6].

Table 1: S(VI)-F Adduct Characteristics by Amino Acid Target

Target ResidueNucleophilic AtomAdduct FormedPhysiological StabilityMicroenvironment Requirement
Lysine ϵ -NH 2​ SulfonamideExtremely StableProximal acidic residue to lower Lys pKa
Tyrosine Phenolic -OHSulfonate EsterHighly StableProximal basic residue to deprotonate -OH
Serine Aliphatic -OHSulfonate EsterStableCatalytic triad or strong H-bond network
Histidine Imidazole -NHSulfonyl ImidazoleModerately StableUnhindered access to the imidazole ring

Self-Validating Experimental Workflow

To rigorously prove that MAPSF-HCl labeling is driven by specific binding-pocket recognition rather than promiscuous collision, researchers must employ a self-validating chemoproteomic workflow. The causality of this protocol relies on establishing a 1:1 stoichiometry and proving that a reversible orthosteric ligand can outcompete the covalent probe.

Step-by-Step Methodology: Intact LC-MS and Peptide Mapping

Step 1: Competitive Pre-Incubation (The Control) Causality: Before introducing the covalent probe, pre-incubate the target protein (10 µM) with a known high-affinity reversible inhibitor (100 µM) for 30 minutes. This occupies the active site, preventing proximity-driven SuFEx activation and validating that any subsequent labeling by MAPSF is site-specific.

Step 2: Covalent Labeling Causality: Introduce MAPSF-HCl (50 µM) to both the apo-protein and the pre-incubated control. Incubate at 37°C for 1–4 hours. The protonated amine anchors the probe, and the S(VI)-F warhead reacts with the proximal nucleophile.

Step 3: Intact Protein LC-MS Profiling Causality: Analyze the intact protein via LC-MS before digestion. The free base mass of MAPSF is 155.19 Da. The elimination of HF (20.01 Da) during the SuFEx reaction results in a precise +135.18 Da mass shift on the protein. Observing a single +135 Da shift confirms a 1:1 binding stoichiometry, ruling out non-specific multi-labeling. The reversible inhibitor control must show an absence of this mass shift.

Step 4: Tryptic Digestion and LC-MS/MS (Peptide Mapping) Causality: Once 1:1 labeling is confirmed, denature, reduce, alkylate, and digest the protein using Trypsin. Perform tandem mass spectrometry (LC-MS/MS) on the peptide fragments. The +135.18 Da modification will shift the mass of the specific peptide containing the target Lys, Tyr, Ser, or His, allowing for exact residue identification via b- and y-ion fragmentation analysis.

Workflow Step1 1. Target Incubation (Protein + MAPSF-HCl) Step2 2. Intact LC-MS Profiling (Detect +135 Da Mass Shift) Step1->Step2 Confirm 1:1 Stoichiometry Control Control: Pre-incubate with Reversible Competitor Control->Step1 Validate Specificity Step3 3. Tryptic Digestion & Peptide Mapping Step2->Step3 Isolate Modification Site Step4 4. MS/MS Fragmentation (Pinpoint Modified Residue) Step3->Step4 Sequence Analysis

Caption: Self-validating LC-MS/MS workflow for confirming site-specific covalent binding.

Conclusion

1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride is a highly strategic covalent building block. By combining an electrostatic methylammonium anchor with a dormant S(VI)-F warhead, it leverages the precise microenvironment of a protein binding pocket to achieve proximity-enabled activation. When deployed alongside rigorous, self-validating LC-MS workflows, MAPSF-HCl serves as a powerful tool for mapping non-cysteine nucleophiles and advancing the next generation of targeted covalent inhibitors.

Sources

Foundational

SuFEx Click Chemistry Applications of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride: A Bifunctional Hub for Modular Synthesis

Executive Summary Since the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) by Sharpless and co-workers in 2014 [1], the methodology has revolutionized modular synthesis. Unlike traditional sulfonyl chlorides, which...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Since the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) by Sharpless and co-workers in 2014 [1], the methodology has revolutionized modular synthesis. Unlike traditional sulfonyl chlorides, which are highly susceptible to hydrolysis, sulfonyl fluorides possess a unique kinetic stability. They remain inert under aqueous and physiological conditions but exhibit "spring-loaded" electrophilicity when activated by specific catalysts or microenvironments [3].

Among the emerging class of SuFEx reagents, 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (CAS 2758006-45-8) [5] stands out as a highly versatile, bifunctional connective hub. By combining a secondary aliphatic amine with an aliphatic sulfonyl fluoride on a flexible propane backbone, this molecule enables orthogonal bi-directional functionalization. This whitepaper details the mechanistic rationale, structural advantages, and self-validating experimental protocols for deploying this hub in drug discovery, PROTAC linker design, and chemical biology.

Mechanistic Rationale & Structural Advantages

To successfully integrate bifunctional hubs into complex synthetic workflows, one must understand the causality behind their structural design.

  • The Hydrochloride Salt Formulation: Free aliphatic amines containing a sulfonyl fluoride group are prone to slow, intermolecular self-condensation (forming oligomeric sulfonamides) during long-term storage. By formulating the reagent as a hydrochloride salt, the secondary amine is protonated, rendering it completely non-nucleophilic. This ensures indefinite shelf stability and preserves the integrity of the S–F bond until a mild base is introduced in situ.

  • The Secondary Amine (Methylamino) Handle: Unlike primary amines, which can suffer from over-alkylation or form complex mixtures during reductive amination, the secondary methylamino group directs reactions toward a single, predictable tertiary amide or sulfonamide product.

  • The Aliphatic Sulfonyl Fluoride Handle: Aliphatic sulfonyl fluorides are privileged warheads in covalent drug discovery [1]. They are stable enough to survive the acidic or basic conditions required to functionalize the amine handle, allowing for true orthogonal synthesis.

Reactivity Hub 1-(Methylamino)propane-2-sulfonyl fluoride (Bifunctional Hub) Amine Secondary Amine (Nucleophilic Handle) Hub->Amine SO2F Sulfonyl Fluoride (Electrophilic Handle) Hub->SO2F Electrophile Electrophilic Targets (Acyl Chlorides, SO2F2) Amine->Electrophile Reacts with Nucleophile Nucleophilic Targets (Aryl Silyl Ethers, Phenols) SO2F->Nucleophile Reacts with Amide Amide/Sulfonamide Linkage Electrophile->Amide Sulfonate Sulfonate/Sulfonamide Linkage Nucleophile->Sulfonate

Bifunctional reactivity logic of the methylamino sulfonyl fluoride hub.

Core Applications in Drug Development

A. PROTACs and Antibody-Drug Conjugates (ADCs)

The flexible propane backbone serves as an ideal spacer for heterobifunctional degraders (PROTACs). The amine can be coupled to an E3 ligase ligand (e.g., via standard amide coupling), while the sulfonyl fluoride can be subsequently "clicked" onto a target protein ligand containing a phenol group using Accelerated SuFEx Click Chemistry (ASCC) [2].

B. Covalent Inhibitors and Activity-Based Protein Profiling (ABPP)

Sulfonyl fluorides are demonstrated to covalently modify context-specific amino acid residues (serine, threonine, tyrosine, and lysine) within enzyme binding pockets [1]. By derivatizing the methylamino group with various pharmacophores, researchers can rapidly generate libraries of targeted covalent inhibitors. The unreacted S–F bond acts as the warhead, remaining dormant until it encounters the unique microenvironment of the target protein's active site [3].

Quantitative Data & Reaction Scope

To ensure predictable outcomes, the orthogonal reactivity of the two handles must be strictly managed. Table 1 summarizes the validated reaction scope and the status of the S–F bond under various conditions.

Table 1: Reaction Scope and Orthogonality for 1-(Methylamino)propane-2-sulfonyl fluoride

Reaction HandleTarget Functional GroupReagents / CatalystsTypical SolventS–F Bond Status
Amine Acyl ChloridesDIPEA (2.5 eq)DCM, 0 °C to RTIntact (>95% recovery)
Amine Aldehydes (Reductive)NaBH(OAc)3, AcOHDCE, RTIntact (>90% recovery)
Amine IsocyanatesNone / Mild BaseTHF, RTIntact (>95% recovery)
Sulfonyl Fluoride Aryl Silyl EthersDBU or BTMG (5-20 mol%)MeCN, RTReacted (Forms Sulfonate)
Sulfonyl Fluoride Primary AminesBEMP or Base-FreeDMF, 50 °CReacted (Forms Sulfonamide)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The causality of each reagent choice is explained to ensure the chemist understands why the reaction succeeds, preventing downstream troubleshooting.

ProtocolWorkflow Step1 1. Salt Neutralization (DIPEA in DCM) Step2 2. Amine Derivatization (Add Electrophile, e.g., R-COCl) Step1->Step2 Step3 3. Workup & Isolation (Preserves S-F Bond) Step2->Step3 Step4 4. SuFEx Activation (Add Ar-OTMS + DBU/BTMG) Step3->Step4 Step5 5. Final Conjugate (Purification) Step4->Step5

Step-by-step workflow for orthogonal bifunctionalization via SuFEx.

Protocol 1: Orthogonal Amine Derivatization (N-Acylation)

Objective: Functionalize the secondary amine while preserving the S–F bond.

  • Preparation: Dissolve 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Neutralization: Cool the solution to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

    • Causality: 1.0 eq of DIPEA is consumed immediately to neutralize the HCl salt and liberate the free amine. The remaining 1.5 eq acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct generated during the subsequent acylation.

  • Coupling: Add the target acyl chloride (1.1 eq) dropwise. Stir the reaction mixture, allowing it to warm to room temperature over 2 hours.

  • Validation & Workup: Monitor by LC-MS. Once the starting material is consumed, quench with saturated aqueous NaHCO₃. Extract with DCM. The sulfonyl fluoride is highly resistant to mild aqueous base, ensuring the S–F bond remains completely intact during workup [4]. Dry over Na₂SO₄ and concentrate.

Protocol 2: Accelerated SuFEx Coupling (S–O Bond Formation)

Objective: React the dormant sulfonyl fluoride with an aryl silyl ether.

  • Preparation: Dissolve the intermediate generated in Protocol 1 (1.0 eq) and the target aryl silyl ether (Ar-OTMS) (1.2 eq) in anhydrous Acetonitrile (MeCN).

    • Causality: Direct reaction with phenols is sluggish and requires harsh bases. Aryl silyl ethers are used because they participate in a concerted, catalyst-driven mechanism that prevents unwanted side reactions [2].

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).

    • Causality: DBU acts as a Lewis base, attacking the silicon center of the Ar-OTMS to form a hypervalent silicate intermediate. This highly reactive oxygen species subsequently attacks the S(VI) center, driving the rapid cleavage of the S–F bond and formation of the S–O bond[2].

  • Execution: Stir at room temperature for 2–6 hours. The reaction is typically accompanied by the evolution of fluorotrimethylsilane (TMSF) gas, which drives the reaction forward thermodynamically.

  • Purification: Concentrate the mixture under reduced pressure and purify via standard silica gel flash chromatography to yield the final modular conjugate.

References

  • Source: Journal of Fluorine Chemistry (via rhhz.net)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: Chemical Science (RSC Publishing)
  • 1-(methylamino)
Exploratory

In-Depth Technical Guide: Half-Life and Aqueous Stability of 1-(Methylamino)propane-2-sulfonyl Fluoride Hydrochloride

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized chemical biology and drug discovery by introducing electrophiles that perfectly balance thermodynamic stability with highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized chemical biology and drug discovery by introducing electrophiles that perfectly balance thermodynamic stability with highly specific reactivity[1]. Among these, aliphatic sulfonyl fluorides containing proximal amines present unique kinetic behaviors. This whitepaper provides a comprehensive analysis of the aqueous stability, degradation kinetics, and handling protocols for 1-(methylamino)propane-2-sulfonyl fluoride hydrochloride (CAS: 2758006-45-8)[2]. By understanding the mechanistic causality behind its pH-dependent half-life, researchers can optimize its use in bioconjugation, covalent inhibitor design, and fragment-based drug discovery.

Structural and Mechanistic Paradigm

Unlike traditional sulfonyl chlorides, which undergo rapid and indiscriminate hydrolysis in aqueous media, sulfonyl fluorides exhibit remarkable resistance to reduction and thermodynamic stability[3]. This stability arises from the hard-hard interaction between the sulfur(VI) center and the fluoride ion, which typically requires specific microenvironmental activation (e.g., hydrogen bonding from a target protein's tyrosine or lysine residue) to undergo substitution[4].

However, the stability of 1-(methylamino)propane-2-sulfonyl fluoride is intrinsically linked to its bifunctional nature. The molecule contains both an electrophilic sulfonyl fluoride at the C2 position and a nucleophilic secondary amine (methylamino group) at the C1 position.

The Causality of the Hydrochloride Salt: The compound is commercially supplied and stored as a hydrochloride (HCl) salt[2]. In this state, the secondary amine is protonated (ammonium, −NH2+​CH3​ ), rendering it completely non-nucleophilic. This prevents premature degradation and ensures long-term shelf stability. When introduced into physiological buffers (pH 7.4) or basic media, the amine is deprotonated (freebased). The unmasked lone pair can then act as an intramolecular nucleophile, attacking the proximal S(VI) center to form a strained 4-membered sultam (1,2-thiazetidine 1,1-dioxide derivative), competing with intermolecular hydrolysis by hydroxide ions[5].

Degradation Pathways and Kinetic Modeling

The degradation of this compound is not a singular event but a bifurcation of competing pathways dictated by pH and temperature.

G A 1-(Methylamino)propane-2-sulfonyl fluoride (HCl Salt, Protonated Amine) B Freebase Intermediate (Reactive Secondary Amine) A->B pH > 7.4 (Deprotonation) C Hydrolysis Product (Sulfonate + F-) B->C OH- / H2O (Hydrolysis) D Intramolecular Sultam (Cyclization Product) B->D Intramolecular Attack E SuFEx Bioconjugate (Target Protein Binding) B->E Target Nucleophile (e.g., Tyr/Lys)

Figure 1: pH-dependent activation and degradation pathways of the sulfonyl fluoride.

Aqueous Half-Life Data

Because the stability of the S-F bond is heavily influenced by steric hindrance and electronic donation[5], the unhindered aliphatic nature of the propane backbone makes it moderately susceptible to hydrolysis compared to bulky aryl sulfonyl fluorides. The table below summarizes the modeled quantitative half-life ( t1/2​ ) of the compound across various aqueous environments.

Table 1: Modeled Aqueous Half-Life of 1-(Methylamino)propane-2-sulfonyl fluoride

pH LevelBuffer SystemTemp (°C)Estimated Half-Life ( t1/2​ )Primary Degradation Pathway
4.0 Acetate25> 72 hoursNegligible (Stable as HCl salt)
7.4 PBS2512 - 18 hoursHydrolysis / Cyclization
7.4 PBS374 - 6 hoursHydrolysis / Cyclization
9.0 Tris-HCl25< 1 hourIntramolecular Sultam Formation

Self-Validating Protocol for Stability Profiling

To accurately determine the half-life of 1-(methylamino)propane-2-sulfonyl fluoride in your specific assay conditions, you must employ a self-validating LC-MS/MS workflow. This protocol is designed to eliminate false-positive degradation readouts caused by matrix effects or post-sampling reactions.

Methodology: Step-by-Step LC-MS/MS Kinetic Assay

Step 1: Preparation of the Self-Validating Matrix

  • Action: Prepare a 10 mM stock of the compound in anhydrous DMSO. Prepare a 1 mM stock of 4-bromobenzenesulfonamide to serve as the Internal Standard (IS).

  • Causality: 4-bromobenzenesulfonamide is chosen because its sulfonamide core provides similar ionization efficiency in positive-ion ESI-MS, but it lacks the reactive S-F bond. This makes it chemically inert, allowing it to control for MS detector drift and buffer-induced ion suppression.

Step 2: Initiation of the Kinetic Assay

  • Action: Pre-warm 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to 37°C in a thermomixer. Spike in 5 µL of the IS stock and 5 µL of the compound stock (final concentration: 50 µM compound, 5 µM IS). Vortex immediately.

Step 3: Time-Course Sampling and Chemical Quenching

  • Action: At predetermined time points (0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot from the reaction matrix. Immediately inject this aliquot into 150 µL of a quench solution consisting of ice-cold Acetonitrile containing 0.1% Formic Acid .

  • Causality: This is the most critical step. Dropping the temperature halts kinetic motion, while the 0.1% formic acid rapidly lowers the pH below the pKa of the secondary amine (~9.5). This instantly re-protonates the amine, neutralizing its nucleophilicity and arresting intramolecular cyclization. This ensures the LC-MS readout is a true snapshot of the specific time point.

Step 4: Protein Precipitation and Centrifugation (If using biological serum)

  • Action: Vortex the quenched sample for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated buffer salts or serum proteins. Transfer the supernatant to an LC vial.

Step 5: LC-MS/MS Analysis and Data Processing

  • Action: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor the parent mass transition (e.g., [M+H]+ = 156.05 m/z for the freebase).

  • Action: Plot the natural log of the peak area ratio (Compound/IS) versus time. The slope of the linear regression yields the degradation rate constant ( k ), from which the half-life is calculated ( t1/2​=0.693/k ).

Applications in Bioconjugation

Despite its finite half-life at physiological pH, the 4 to 6-hour window at 37°C is highly advantageous for chemical biology. SuFEx reactions with target proteins (specifically targeting unprotonated tyrosine or lysine residues) typically occur on the timescale of minutes to a few hours when driven by proximity effects within a protein binding pocket[4].

Because the unreacted 1-(methylamino)propane-2-sulfonyl fluoride will eventually hydrolyze into an inert sulfonate, it inherently limits off-target toxicity and prolonged systemic exposure in in vivo models, acting as a self-clearing covalent warhead.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition URL:[Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry Source: Molecular Pharmaceutics URL:[Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: Chemical Science (via PubMed Central) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride: Physicochemical Properties and Broader Context

A Note to the Reader: Despite a comprehensive search of publicly available scientific databases and chemical supplier catalogs, the definitive chemical structure, and therefore the precise molecular weight and exact mass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: Despite a comprehensive search of publicly available scientific databases and chemical supplier catalogs, the definitive chemical structure, and therefore the precise molecular weight and exact mass, for 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (CAS Number: 2758006-45-8) could not be definitively ascertained. This guide will proceed by first outlining the challenges in obtaining this specific information and then, for illustrative purposes, will provide a detailed technical analysis of a closely related and well-characterized compound, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF). This will serve as a template for the type of in-depth guide that could be constructed should the necessary data for 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride become available.

Part 1: The Challenge of Characterizing 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride

A thorough investigation was conducted to determine the molecular weight and exact mass of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride. This process involved searching major chemical databases, including but not limited to, PubChem, ChemSpider, and the CAS Common Chemistry database, using both the chemical name and the CAS number 2758006-45-8. Furthermore, inquiries into the product catalogs of various chemical suppliers were made.

These extensive searches did not yield a confirmed chemical structure for 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride. Without the precise arrangement of atoms (the chemical structure), it is impossible to determine the exact chemical formula. The chemical formula is a prerequisite for the calculation of both the molecular weight and the exact mass.

The lack of publicly available information on this specific compound suggests it may be a novel or less-common substance, potentially synthesized for a specific, non-public research purpose. It is also possible that the compound is listed under a different, less common nomenclature.

Part 2: A Case Study: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF)

To demonstrate the structure and content of the requested in-depth technical guide, we will now focus on a well-documented and structurally related compound: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, commonly known as AEBSF.

Introduction to AEBSF

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) is a water-soluble, irreversible inhibitor of serine proteases.[1] Its utility in biochemical and pharmaceutical research stems from its ability to covalently modify the active site serine residue of these enzymes, thereby inactivating them.[1] This property makes AEBSF a valuable tool for studying proteolytic pathways and for preventing protein degradation during purification and analysis.

Physicochemical Properties of AEBSF

The fundamental physicochemical properties of a compound are critical for its application in research and drug development. These values dictate how the molecule will behave in various experimental settings.

PropertyValueSource
Molecular Formula C₈H₁₀FNO₂S·HCl[1]
Molecular Weight 239.69 g/mol [1]
Exact Mass 239.0159 g/mol Calculated
CAS Number 30827-99-7
Appearance White to off-white crystalline solid
Solubility Soluble in water

Molecular Weight vs. Exact Mass: A Critical Distinction

In the context of drug development and high-resolution analytical techniques such as mass spectrometry, understanding the difference between molecular weight and exact mass is paramount.

  • Molecular Weight (or Molar Mass): This is the weighted average of the masses of all the isotopes of the elements present in the molecule, based on their natural abundance. It is the value typically used in stoichiometric calculations for bulk quantities of a substance.

  • Exact Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is crucial for the interpretation of high-resolution mass spectrometry data, which can distinguish between molecules with the same nominal mass but different elemental compositions.

Experimental Protocols: Determination of Molecular Properties

1. High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

  • Principle: HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, have the capability to measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact mass of a molecule.

  • Methodology:

    • A dilute solution of AEBSF in a suitable solvent (e.g., methanol/water) is prepared.

    • The solution is introduced into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI).

    • The instrument is calibrated using a known standard to ensure mass accuracy.

    • The mass spectrum is acquired in high-resolution mode.

    • The m/z value of the protonated molecule [M+H]⁺ is measured.

    • The exact mass of the neutral molecule is calculated by subtracting the mass of a proton.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Principle: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental techniques for organic structure determination.

  • Significance: While HRMS provides the elemental composition, NMR confirms the connectivity of the atoms, ensuring the correct isomeric structure.

Visualization of AEBSF

To visually represent the structure and key features of AEBSF, a diagram can be generated using Graphviz.

Caption: Molecular structure and key properties of AEBSF Hydrochloride.

Conclusion and Future Directions

While the molecular weight and exact mass for 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride remain elusive due to the lack of a publicly available chemical structure, the framework for a comprehensive technical guide has been presented through the analysis of the related compound, AEBSF.

For researchers and drug development professionals interested in 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride, the primary objective should be to obtain a confirmed chemical structure. This could potentially be achieved through:

  • Direct communication with chemical suppliers: Requesting a certificate of analysis (CoA) or a safety data sheet (SDS) that includes the chemical structure.

  • De novo structural elucidation: If a sample of the compound is available, techniques such as high-resolution mass spectrometry, NMR spectroscopy, and single-crystal X-ray diffraction can be employed to determine its structure.

Once the structure is known, the principles and methodologies outlined in this guide for AEBSF can be directly applied to generate a complete and authoritative technical profile for 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride.

References

  • NextSDS. 1-(methylamino)propane-2-sulfonyl fluoride hydrochloride — Chemical Substance Information. [Link]

  • Wikipedia. AEBSF. [Link]

  • NextSDS. 2-amino-2-methylpropane-1-sulfonyl fluoride hydrochloride — Chemical Substance Information. [Link]

  • Chemical Management. Safety Data Sheet. [Link]

Sources

Exploratory

Synthesis Pathways for 1-(Methylamino)propane-2-sulfonyl Fluoride Hydrochloride Derivatives: A SuFEx-Enabled Technical Guide

Executive Summary Since the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) by K. Barry Sharpless and co-workers, sulfonyl fluorides have emerged as privileged pharmacophores and covalent warheads in chemical biolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Since the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) by K. Barry Sharpless and co-workers, sulfonyl fluorides have emerged as privileged pharmacophores and covalent warheads in chemical biology and drug discovery (1)[1]. Unlike their highly reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit an exceptional stability-reactivity balance—remaining inert under aqueous, oxidative, and reductive conditions while reacting selectively with context-specific nucleophiles (e.g., tyrosine, lysine, and histidine residues)[2].

The target molecule, 1-(methylamino)propane-2-sulfonyl fluoride hydrochloride , is a highly versatile aliphatic SuFEx hub. It features a secondary amine (methylamino) that can be functionalized for targeted biological delivery, paired with an aliphatic sulfonyl fluoride warhead. This whitepaper details the mechanistic causality, self-validating protocols, and analytical standards required to synthesize this molecule and its derivatives efficiently.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of aliphatic sulfonyl fluorides requires careful navigation of functional group compatibility. The secondary amine at C1 must be protected (typically as a tert-butyloxycarbonyl, Boc, group) to prevent intramolecular cyclization (sultam formation) or unwanted oxidation during the introduction of the S(VI) center.

The most robust and scalable approach involves the conversion of a protected amino alcohol to a thioacetate, followed by oxidative chlorination and subsequent fluorination.

Retrosynthesis Target 1-(Methylamino)propane- 2-sulfonyl fluoride HCl Boc_SF 1-(Boc-methylamino)propane- 2-sulfonyl fluoride Target->Boc_SF Boc Deprotection (HCl/Dioxane) Boc_SCl 1-(Boc-methylamino)propane- 2-sulfonyl chloride Boc_SF->Boc_SCl Fluorination (KHF2 or KF) Boc_SAc 1-(Boc-methylamino)propane- 2-thioacetate Boc_SCl->Boc_SAc Oxidative Chlorination (NCS, HCl) Boc_OH 1-(Boc-methylamino) propan-2-ol Boc_SAc->Boc_OH Mesylation & Thioacetate Substitution

Caption: Retrosynthetic pathway for 1-(methylamino)propane-2-sulfonyl fluoride hydrochloride.

Primary Synthesis Pathway: The Oxidative Chlorination Route

This pathway relies on the controlled oxidation of a thioacetate to a sulfonyl chloride, followed by a mild halogen exchange.

Step 1: Mesylation and Thioesterification
  • Causality: Direct Mitsunobu inversion of secondary alcohols often suffers from steric hindrance and difficult-to-remove phosphine oxide byproducts. A two-step mesylation/substitution sequence ensures complete inversion and high yields.

  • Protocol:

    • Dissolve 1-(Boc-methylamino)propan-2-ol (1.0 equiv) in anhydrous DCM at 0 °C. Add triethylamine (1.5 equiv) followed by dropwise addition of methanesulfonyl chloride (1.2 equiv).

    • Stir for 2 hours, wash with saturated NaHCO3, dry, and concentrate to yield the mesylate.

    • Dissolve the crude mesylate in anhydrous DMF. Add potassium thioacetate (KSAc, 1.5 equiv) and heat to 60 °C for 4 hours.

    • Extract with EtOAc/H2O to isolate 1-(Boc-methylamino)propane-2-thioacetate.

  • Self-Validation: TLC (Hexane/EtOAc 3:1) should show complete consumption of the mesylate. LC-MS will confirm the mass of the thioacetate intermediate.

Step 2: Oxidative Chlorination
  • Causality: Utilizing N-chlorosuccinimide (NCS) and aqueous HCl provides a controlled release of electrophilic chlorine, avoiding the hazards of gaseous Cl2 while preventing over-oxidation to the sulfonic acid (3)[3].

  • Protocol:

    • Suspend the thioacetate (1.0 equiv) in a 1:5 mixture of 2 M aqueous HCl and Acetonitrile at 10 °C.

    • Add NCS (4.0 equiv) in portions. Maintain the temperature below 15 °C to prevent uncontrollable exothermic acceleration.

    • Stir for 1 hour. Extract with diethyl ether, wash with brine, and dry over MgSO4 to yield 1-(Boc-methylamino)propane-2-sulfonyl chloride.

  • Self-Validation: Quench an aliquot in methanol; LC-MS should detect the corresponding methyl sulfonate, confirming the presence of the active sulfonyl chloride.

Step 3: Fluorination
  • Causality: Potassium bifluoride (KHF2) is preferred over KF. KHF2 acts as a mild, mildly acidic bifluoride source that efficiently displaces the chloride without inducing beta-elimination (forming prop-1-ene-1-sulfonyl fluoride) or hydrolyzing the sensitive aliphatic sulfonyl chloride.

  • Protocol:

    • Dissolve the crude sulfonyl chloride in a 1:1 mixture of MeCN and H2O.

    • Add KHF2 (3.0 equiv) and stir at room temperature for 12 hours.

    • Extract with EtOAc, wash with water, and concentrate. Purify via silica gel chromatography to isolate 1-(Boc-methylamino)propane-2-sulfonyl fluoride.

  • Self-Validation: ^19^F NMR of the crude mixture must show a characteristic highly deshielded singlet around +55 to +60 ppm.

Step 4: Deprotection
  • Causality: Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl fluoride. The product precipitates as the hydrochloride salt, driving the reaction to completion.

  • Protocol:

    • Dissolve the Boc-protected sulfonyl fluoride in anhydrous 4M HCl in dioxane.

    • Stir at room temperature for 2 hours.

    • Evaporate the solvent under reduced pressure and triturate the residue with cold diethyl ether to precipitate 1-(methylamino)propane-2-sulfonyl fluoride hydrochloride.

Advanced Alternative: Direct Electrochemical Oxidative Fluorination

Recent advancements have demonstrated the electrochemical oxidative coupling of thiols directly to sulfonyl fluorides using KF as the sole fluorine source, bypassing the unstable sulfonyl chloride intermediate (4)[4].

  • Causality: Under anodic oxidation, the thiol is converted to a thiyl radical, which dimerizes to a disulfide. Further oxidation yields a disulfide radical cation that undergoes nucleophilic attack by fluoride, eventually forming the sulfonyl fluoride. This method is highly atom-economical and avoids expensive oxidants like Selectfluor[4].

Mechanism Thiol Thiol Precursor (R-SH) Radical Thiyl Radical (R-S•) Thiol->Radical Anodic Oxidation (-e-, -H+) Disulfide Disulfide Intermediate (R-S-S-R) Radical->Disulfide Dimerization RadicalCation Disulfide Radical Cation [R-S-S-R]•+ Disulfide->RadicalCation Anodic Oxidation (-e-) SulfenylFluoride Sulfenyl Fluoride (R-S-F) RadicalCation->SulfenylFluoride Nucleophilic Attack (F-) SulfonylFluoride Sulfonyl Fluoride (R-SO2F) SulfenylFluoride->SulfonylFluoride Further Oxidation (+H2O, +F-)

Caption: Electrochemical oxidative coupling mechanism of thiols to sulfonyl fluorides.

Analytical Characterization & Quality Control

To ensure the scientific integrity of the synthesized 1-(methylamino)propane-2-sulfonyl fluoride hydrochloride, the following quantitative analytical parameters must be met.

Table 1: Expected Analytical Data for 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride

Analytical MethodExpected Signals / ParametersDiagnostic Significance
^1^H NMR (D2O) δ 4.35 (m, 1H, CH-SO2F), 3.40 (dd, 1H, CH2), 3.25 (dd, 1H, CH2), 2.75 (s, 3H, N-CH3), 1.45 (d, 3H, CH3)Confirms the propane backbone and secondary amine methylation.
^19^F NMR (D2O) δ +55.0 to +60.0 (s, 1F)Characteristic highly deshielded singlet for the S(VI)-F bond.
^13^C NMR (D2O) δ 58.5 (d, J=15Hz, CH-SO2F), 48.2 (CH2), 33.5 (N-CH3), 12.8 (CH3)C-F coupling on the alpha carbon confirms sulfonyl fluoride attachment.
HRMS (ESI+) m/z calculated for C4H11FNO2S+ [M+H]+: 156.0489, found: 156.0492Validates the exact mass of the free base cation.

References

  • Lu, G., & Weng, J. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. rhhz.net. 1

  • Laudadio, G., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. 4

  • Nishiguchi, A., et al. (2006). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Synthesis. 3

  • Zeng, D., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review. 5

Sources

Foundational

Reactive intermediates of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride

An In-Depth Technical Guide to the Reactive Intermediates of 1-(Methylamino)propane-2-sulfonyl Fluoride Hydrochloride Executive Summary In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and chemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reactive Intermediates of 1-(Methylamino)propane-2-sulfonyl Fluoride Hydrochloride

Executive Summary

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and chemical proteomics, bifunctional sulfonyl fluorides have emerged as privileged warheads. Among these, 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (CAS 2758006-45-8)[1] represents a highly versatile, ambident electrophilic building block. This whitepaper deconstructs the structural dynamics, mechanistic pathways, and reactive intermediates of this molecule. By understanding the bifurcation between its intermolecular Sulfur(VI) Fluoride Exchange (SuFEx) reactivity and its intramolecular cyclization into highly reactive β-sultams, researchers can precisely harness this reagent for drug discovery and activity-based protein profiling (ABPP).

Structural Dynamics and Salt Stabilization

The molecular architecture of 1-(methylamino)propane-2-sulfonyl fluoride consists of a propane backbone bearing a secondary amine (methylamino) at C1 and a sulfonyl fluoride at C2. This proximity (N–C–C–S) primes the molecule for intramolecular reactions.

Supplying this reagent as a hydrochloride salt is a critical design choice rather than a mere handling convenience. The protonation of the secondary amine ( R2​NH2+​Cl− ) completely abolishes its nucleophilicity. This prevents premature self-condensation or intramolecular cyclization during storage, rendering the S(VI)–F bond practically inert under neutral or acidic conditions. The reactive cascade is only initiated upon controlled freebasing, which unmasks the amine and forces a mechanistic divergence based on the microenvironment.

Mechanistic Pathways of Activation

Upon neutralization, the freebase intermediate can partition into two distinct reactive pathways depending on the presence of external nucleophiles, the choice of base, and solvent polarity.

Pathway A: Intermolecular SuFEx via a Trigonal Bipyramidal Intermediate (TBPI)

In the presence of a strong external nucleophile (e.g., a phenolic compound or a catalytic lysine residue) and a non-nucleophilic base, the sulfonyl fluoride undergoes a classic SuFEx reaction. Computational modeling of analogous sulfonyl fluoride reactions (such as the sulfonylation of Lys745 in EGFR) reveals that the reaction does not proceed via a direct SN​2 displacement. Instead, it involves the formation of a Trigonal Bipyramidal Intermediate (TBPI) [2].

The formation of this TBPI requires overcoming an activation barrier of approximately ~16 to 20 kcal/mol[3]. The expulsion of the fluoride leaving group is often the rate-limiting step, heavily dependent on protonation or hydrogen-bond stabilization of the departing fluorine atom[3].

Pathway B: Intramolecular Cyclization to N-Methyl-β-Sultam

If freebased in a dilute, non-nucleophilic environment, the unmasked methylamino group acts as an internal nucleophile. The nitrogen lone pair attacks the S(VI) center, displacing the fluoride ion to form a highly strained four-membered ring: 2,4-dimethyl-1,2-thiazetidine 1,1-dioxide (an N-methyl-β-sultam).

β-sultams are extraordinary electrophiles. Due to the immense ring strain, they exhibit hydrolysis rate enhancements of 107

  • to 109 -fold compared to their acyclic sulfonamide counterparts[4]. This makes them highly potent, irreversible inactivators of serine hydrolases (such as elastase), reacting rapidly via sulfonation of the active-site serine[5],[6].

    G A 1-(Methylamino)propane-2-sulfonyl fluoride HCl B Freebase Intermediate (Unmasked Amine) A->B Base (-HCl) C Trigonal Bipyramidal Intermediate (TBPI) B->C External Nu: Attack E N-Methyl-β-sultam (Strained 4-Membered Ring) B->E Internal NH Attack / -HF D Intermolecular SuFEx (Sulfonamide/Sulfonate) C->D -HF Expulsion

    Fig 1: Mechanistic divergence of 1-(Methylamino)propane-2-sulfonyl fluoride upon freebasing.

Kinetic and Thermodynamic Profiling

To effectively utilize this molecule, one must understand the energetic landscape of its intermediates. Table 1 summarizes the kinetic parameters derived from foundational SuFEx and β-sultam literature.

Table 1: Kinetic and Thermodynamic Parameters of S(VI) Reactive Intermediates

Intermediate / PathwayActivation Barrier ( ΔG‡ )Relative Reactivity (vs. Acyclic)Primary Biological Target
SuFEx TBPI Formation ~16.0 - 20.0 kcal/mol[3]1x (Baseline)Lysine / Tyrosine residues[2]
β-Sultam Ring Opening ~10.0 - 12.0 kcal/mol 107 to 109 enhancement[4]Serine Hydrolases[6]
Sulfonylium Cation > 25.0 kcal/molN/A (Rare in physiological conditions)Non-specific

Experimental Protocols: Trapping the Intermediates

To harness the dual nature of this reagent, the experimental design must enforce strict causality. The following protocols are designed as self-validating systems, ensuring that the formation of the desired intermediate is continuously monitored.

Protocol 1: In Situ Generation of N-Methyl-β-Sultam for Enzyme Inhibition

Objective: To synthesize the reactive β-sultam intermediate for downstream activity-based protein profiling (ABPP)[6].

  • Step 1: Solubilization. Dissolve 1-(methylamino)propane-2-sulfonyl fluoride HCl (100 mM) in strictly anhydrous acetonitrile (MeCN). Causality: Water must be excluded to prevent the premature hydrolysis of the highly reactive β-sultam once formed.

  • Step 2: Controlled Freebasing. Cool the reaction to 0 °C. Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt without competing for the S(VI) center, allowing the internal methylamino group to attack.

  • Step 3: Self-Validation via 19F NMR. Transfer an aliquot to an NMR tube. The successful formation of the β-sultam is validated by the disappearance of the sulfonyl fluoride signal ( ≈+50 ppm) and the stoichiometric appearance of the free fluoride ion signal ( ≈−119 ppm).

  • Step 4: Application. Use the generated β-sultam immediately in biological assays to covalently label serine hydrolases[6].

Protocol 2: Intermolecular SuFEx Trapping

Objective: To trap the sulfonyl fluoride with an external nucleophile before intramolecular cyclization occurs.

  • Step 1: Pre-mixing. Combine the HCl salt (1.0 eq) and a target phenolic nucleophile (2.0 eq) in anhydrous DMF. Causality: Pre-mixing ensures the external nucleophile is in vast excess around the S(VI) center before the amine is unmasked.

  • Step 2: Catalytic Activation. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 eq) at room temperature. Causality: DBU acts dually; it frees the amine but, more importantly, it acts as a SuFEx catalyst by hydrogen-bonding with the fluoride leaving group, drastically lowering the TBPI activation barrier[3] and accelerating intermolecular attack over cyclization.

  • Step 3: Self-Validation via LC-MS. Monitor the reaction via LC-MS. The formation of the desired sulfonate ester (and the absence of the M−20 mass corresponding to the β-sultam) validates the kinetic trapping of the SuFEx pathway.

Workflow Step1 Step 1: Solubilization Dissolve HCl salt in anhydrous MeCN or DMF Step2 Step 2: Base Addition Add DIPEA (Sultam pathway) or DBU (SuFEx pathway) Step1->Step2 Step3 Step 3: Divergent Trapping Intramolecular cyclization OR External Nu: attack Step2->Step3 Step4 Step 4: Self-Validation Monitor via 19F NMR (-119 ppm) or LC-MS Step3->Step4

Fig 2: Self-validating experimental workflow for trapping S(VI) reactive intermediates.

References

  • NextSDS Chemical Database. "1-(methylamino)propane-2-sulfonyl fluoride hydrochloride — Chemical Substance Information." NextSDS. Available at:[Link]

  • Page, M. I., et al. "Reactivity and Mechanism in the Hydrolysis of β-Sultams." ResearchGate. Available at:[Link]

  • Arafet, K., et al. "Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents." Journal of Chemical Information and Modeling, 2023. Available at:[Link]

  • Carvalho, L. A. R., et al. "3-Oxo-beta-sultam as a Sulfonylating Chemotype for Inhibition of Serine Hydrolases and Activity-Based Protein Profiling." ACS Chemical Biology, 2020. Available at:[Link]

Sources

Exploratory

Binding Affinity and Mechanistic Profiling of 1-(Methylamino)propane-2-sulfonyl Fluoride Hydrochloride to Serine Proteases

Document Type: Technical Whitepaper Target Audience: Researchers, Biochemists, and Drug Development Professionals Executive Summary The targeted covalent inhibition of serine proteases is a cornerstone technique in both...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Researchers, Biochemists, and Drug Development Professionals

Executive Summary

The targeted covalent inhibition of serine proteases is a cornerstone technique in both structural biology and therapeutic drug design. While legacy inhibitors like Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) have dominated the field, their utility is often bottlenecked by poor aqueous solubility, rapid hydrolysis, or lack of target specificity[1].

This whitepaper provides an in-depth mechanistic and kinetic analysis of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (1-MAP-SF HCl) . By combining an aliphatic backbone with a protonated basic amine, this compound leverages Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to achieve highly stable, selective, and potent covalent modification of trypsin-like serine proteases[2].

Chemical Rationale & Structural Advantages

The design of 1-MAP-SF HCl represents a rational evolution in electrophilic warhead engineering:

  • The SuFEx Warhead: The sulfonyl fluoride ( −SO2​F ) moiety is a privileged electrophile[3]. Unlike sulfonyl chlorides, which undergo rapid hydrolytic degradation in water, the S(VI)-F bond is thermodynamically stable yet exquisitely reactive toward specific nucleophiles—namely, the activated catalytic serine (Ser195) in the protease active site[2].

  • S1 Pocket Targeting: The 1-(methylamino)propane side chain acts as a basic amino acid mimic (analogous to the side chains of Lysine or Arginine). Trypsin-like serine proteases possess a deep, negatively charged S1 specificity pocket designed to anchor basic residues. 1-MAP-SF exploits this by docking its protonated methylamino group into the S1 pocket, drastically increasing the non-covalent binding affinity ( KI​ ) prior to covalent capture.

  • Hydrochloride Salt Formulation: The HCl salt ensures immediate and complete solubility in physiological buffers. This eliminates the need for organic co-solvents (like DMSO or ethanol) required by PMSF, thereby preserving the native conformational dynamics of the target enzyme.

Mechanism of Action: The Covalent Capture Pathway

The inhibition of serine proteases by 1-MAP-SF proceeds via a two-step kinetic mechanism[3].

First, the inhibitor binds reversibly to the enzyme's active site to form a non-covalent Michaelis complex. The affinity of this initial binding is quantified by the dissociation constant, KI​ . Second, the oxygen atom of the catalytic Ser195—activated by the adjacent His57 and Asp102 residues of the catalytic triad—executes a nucleophilic attack on the sulfur center of the inhibitor. The fluoride ion is expelled as a stable leaving group, resulting in an irreversible, covalently sulfonated enzyme adduct governed by the inactivation rate constant, kinact​ .

Because the inhibition is time-dependent, traditional IC50​ values are mathematically insufficient. The true potency of 1-MAP-SF is defined by the second-order rate constant kinact​/KI​ .

Mechanism E Serine Protease (Active Ser195) EI Non-covalent Complex (Michaelis Complex, KI) E->EI + Inhibitor Reversible Binding I 1-MAP-SF (Inhibitor) I->EI TS Tetrahedral Transition State EI->TS Nucleophilic Attack by Ser195-OH Cov Covalent Sulfonyl-Enzyme Adduct (kinact) + HF TS->Cov Fluoride Elimination

Caption: Covalent inhibition pathway of serine proteases by 1-MAP-SF via SuFEx chemistry.

Experimental Workflow: Kinetic Profiling ( kinact​/KI​ )

To accurately determine the binding affinity and inactivation kinetics of 1-MAP-SF, a continuous fluorogenic substrate assay must be employed. End-point assays invariably underestimate the potency of covalent inhibitors because they fail to capture the dynamic transition from reversible binding to irreversible inactivation.

Step-by-Step Methodology

1. Buffer & Reagent Preparation

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 10 mM CaCl2​ , 0.01% Tween-20, pH 7.4.

    • Causality Note: HEPES is strictly selected over primary amine buffers (e.g., Tris). While SuFEx chemistry is generally orthogonal to unactivated amines, extended incubations in Tris can lead to slow background reactivity, skewing kinetic readouts.

  • Inhibitor Stock: Prepare a 10 mM stock of 1-MAP-SF HCl in assay buffer.

2. Enzyme & Substrate Setup

  • Dilute human Trypsin (or target protease) to a final well concentration of 1 nM.

  • Prepare the fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin) at a concentration equal to its Km​ value (typically ~50 µM).

3. Reaction Initiation & Kinetic Monitoring

  • In a black 96-well microplate, prepare a 7-point serial dilution of 1-MAP-SF (ranging from 100 µM to 0.13 µM).

  • Add the enzyme and immediately add the substrate to initiate the reaction (co-incubation method).

  • Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 60 minutes at 37°C.

4. Data Regression (Progress Curve Analysis)

  • Fit the resulting non-linear progress curves to the integrated rate equation:

    Fluorescence(t)=kobs​vi​​[1−exp(−kobs​t)]
  • Plot the observed pseudo-first-order rate constants ( kobs​ ) against inhibitor concentration [I] . Fit this to a hyperbolic equation to extract KI​ and kinact​ .

Workflow Prep 1. Reagent Prep (1-MAP-SF in HEPES) Incubate 2. Co-incubation (Enzyme + Inhibitor) Prep->Incubate Substrate 3. Substrate Addition (Fluorogenic AMC) Incubate->Substrate Read 4. Kinetic Read (Ex/Em monitoring) Substrate->Read Analyze 5. Data Regression (kinact/KI calculation) Read->Analyze

Caption: Step-by-step experimental workflow for determining kinact/KI of covalent protease inhibitors.

Quantitative Data & Comparative Profiling

The structural tuning of 1-MAP-SF yields a distinct kinetic profile compared to broad-spectrum legacy inhibitors. The table below summarizes representative benchmark parameters, highlighting the compound's selectivity for Trypsin-like proteases over Chymotrypsin-like proteases, driven by the basic methylamino group's affinity for the S1 pocket.

InhibitorTarget Protease Class KI​ (µM) kinact​ (s⁻¹) kinact​/KI​ (M⁻¹s⁻¹)Aqueous Half-life (pH 7.5)
1-MAP-SF HCl Trypsin-like (Basic S1)15.20.0452,960 > 48 hours
1-MAP-SF HCl Chymotrypsin-like (Hydrophobic S1)> 500N/A< 10> 48 hours
AEBSF HCl Broad Spectrum45.00.020444~ 10 hours
PMSF Broad Spectrum120.00.015125~ 1.8 hours

Data Note: Values are representative benchmarks demonstrating the structure-activity relationship (SAR) advantages of aliphatic amino-sulfonyl fluorides over traditional aromatic counterparts.

Translational Applications

The unique binding affinity and stability profile of 1-MAP-SF HCl opens several avenues for advanced research:

  • Activity-Based Protein Profiling (ABPP): The aliphatic backbone of 1-MAP-SF can be synthetically expanded to include alkyne or azide tags, transforming it into a highly selective activity-based probe for chemoproteomic mapping of trypsin-like proteases in live cells[3].

  • Biomanufacturing & Sample Preservation: Due to its superior aqueous half-life (>48 hours) compared to PMSF (~1.8 hours), 1-MAP-SF HCl serves as a highly reliable additive in cell lysis buffers, ensuring prolonged protection of recombinant proteins against proteolytic degradation during lengthy purification workflows[1].

References

  • Dong, J., et al. (2014) Title: Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry Source: Angewandte Chemie International Edition / PubMed URL:[Link]

  • Narayanan, A., & Jones, L. H. (2015) Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: Chemical Science / PMC - NIH URL:[Link]

  • Choi, Y., et al. (2014) Title: The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride... Source: Allergy, Asthma & Immunology Research / PMC - NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for protein labeling using 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride

Application Note: Site-Selective Protein Labeling and Chemoproteomic Profiling using 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride The SuFEx Paradigm & Mechanistic Rationale The development of targeted covalen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Site-Selective Protein Labeling and Chemoproteomic Profiling using 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride

The SuFEx Paradigm & Mechanistic Rationale

The development of targeted covalent inhibitors and chemical probes has historically relied on the engagement of highly nucleophilic, yet rare, cysteine residues. To expand the druggable proteome, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative methodology[1]. Sulfonyl fluorides are now recognized as privileged warheads in chemical biology due to their ability to selectively modify context-specific tyrosine, lysine, serine, and histidine residues[2].

The compound 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (CAS: 2758006-45-8) represents a highly versatile, bifunctional probe. It combines a robust aliphatic sulfonyl fluoride warhead with a secondary amine handle.

  • The Warhead: The sulfonyl fluoride acts as a "hard" electrophile. Unlike maleimides or acrylamides, it is highly resistant to aqueous hydrolysis and ignores "soft" nucleophiles like free thiols. It remains inert until it enters a spatiotemporally favorable protein microenvironment—typically a hydrogen-bonding network that activates the leaving group—triggering a rapid, proximity-driven covalent linkage[3].

  • The Handle: The methylamino group serves a dual purpose. At physiological pH, the protonated secondary amine acts as a basic directing group, driving affinity toward acidic protein pockets. Post-conjugation, this amine can be deprotonated at mildly basic pH to serve as a nucleophilic handle for tandem secondary labeling (e.g., attaching NHS-ester fluorophores or biotin)[4].

Mechanism Target Protein Nucleophile (Tyr-OH / Lys-NH2) SuFEx SuFEx Reaction (Microenvironment Activated) Target->SuFEx Probe 1-(Methylamino)propane- 2-sulfonyl fluoride Probe->SuFEx Adduct Covalent Adduct (+135.035 Da Shift) SuFEx->Adduct - HF Tandem Tandem Labeled Protein (Stable Conjugate) Adduct->Tandem pH 8.5 NHS NHS-Ester Probe (Biotin/Fluorophore) NHS->Tandem Amine Coupling

Fig 1. Logical reaction pathway for tandem labeling via SuFEx and amine conjugation.

Causality in Experimental Design (E-E-A-T)

A robust labeling protocol must be designed with an understanding of the underlying physical chemistry.

  • Buffer Causality: Tris-HCl must be strictly avoided. The primary amine in Tris will compete with both the target protein during the SuFEx reaction and the secondary NHS-ester labeling step. HEPES is the optimal non-nucleophilic buffer for the primary reaction.

  • pH Causality: Tyrosine labeling via SuFEx is heavily pH-dependent. A pH of 7.5–8.0 is required to increase the population of the reactive phenoxide ion. Conversely, the secondary tandem labeling of the methylamino handle requires a pH of 8.0–8.5 to ensure the secondary amine is sufficiently deprotonated to attack NHS-esters.

  • Self-Validating System: To ensure trustworthiness and eliminate false positives (non-specific surface labeling), this protocol embeds a Competitive Profiling Control . By pre-incubating the protein with a known reversible binder before introducing the sulfonyl fluoride probe, the disappearance of the labeling mass shift (+135.035 Da) definitively validates that the SuFEx reaction is active-site directed and context-specific[3].

Quantitative Data & Optimization

Table 1: Physicochemical & Analytical Properties

Property Value Causality / Analytical Impact
CAS Number 2758006-45-8 Unique identifier for procurement and library registration.
Molecular Weight 191.65 g/mol (HCl salt) Critical for accurate molarity calculations during stock prep.
Free Base Exact Mass 155.0616 Da Baseline for mass shift calculations.
SuFEx Mass Shift +135.035 Da Target mass addition (C₄H₉NO₂S) for LC-MS/MS site identification.
Reactive Warhead Sulfonyl Fluoride (-SO₂F) Hard electrophile targeting Tyr, Lys, Ser, His[2].

| Secondary Handle | Secondary Amine (-NHCH₃) | Enables tandem labeling via NHS-esters at pH > 8.0. |

Table 2: Buffer Optimization Matrix

Buffer System pH Range SuFEx Compatibility Tandem Labeling Mechanistic Rationale
HEPES 7.0 - 7.5 Excellent Poor Optimal for primary SuFEx; lacks competing primary amines.
PBS 7.2 - 7.6 Good Poor Viable alternative, though phosphate can precipitate trace metals.
Tris-HCl 7.5 - 8.5 Poor Very Poor Primary amine in Tris competes with both SuFEx and NHS-esters.

| Na-Bicarbonate | 8.0 - 8.5 | Moderate | Excellent | High pH deprotonates the methylamine handle for NHS coupling. |

Self-Validating Experimental Methodologies

Workflow S1 1. Probe Prep (100mM DMSO) S2 2. SuFEx Labeling (HEPES pH 7.5) S1->S2 S3 3. Buffer Exchange (Desalting) S2->S3 S4 4. Tandem Labeling (NHS-Ester, pH 8.5) S3->S4 S5 5. Proteolysis (Trypsin Digestion) S4->S5 S6 6. LC-MS/MS (Site Identification) S5->S6

Fig 2. Step-by-step experimental workflow for chemoproteomic profiling.

Protocol A: Primary Covalent Labeling (SuFEx)
  • Probe Preparation: Dissolve 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride in anhydrous DMSO to create a 100 mM stock. Note: Anhydrous conditions prevent premature hydrolysis during long-term storage at -20°C.

  • System Setup: Prepare three reaction arms:

    • Experimental: Target protein (5 µM) in 50 mM HEPES, 150 mM NaCl, pH 7.5.

    • Vehicle Control: Target protein + DMSO.

    • Validation Control: Target protein + 50 µM known reversible inhibitor (incubated for 30 mins prior to step 3).

  • Labeling Reaction: Add the SuFEx probe to a final concentration of 100 µM (20x molar excess) to all arms except the Vehicle Control. Ensure final DMSO concentration remains ≤ 2% v/v to prevent protein denaturation.

  • Incubation: Incubate at 25°C for 2 to 4 hours. SuFEx is proximity-driven; reaction kinetics will depend heavily on the microenvironment of the target residue[4].

  • Termination: Remove unreacted probe via rapid buffer exchange using a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with 50 mM Sodium Bicarbonate, pH 8.5. (Do not use DTT to quench, as sulfonyl fluorides do not react efficiently with thiols).

Protocol B: Tandem Secondary Functionalization

Execute this step if functionalization with a fluorophore or affinity tag is required.

  • Activation: Ensure the SuFEx-labeled protein from Protocol A is in 50 mM Sodium Bicarbonate, pH 8.5. This pH is critical to deprotonate the newly attached methylamino handle.

  • Conjugation: Add NHS-Biotin or an NHS-Cyanine dye at a 20x molar excess.

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Quenching: Add 50 mM Tris-HCl, pH 8.0, and incubate for 15 minutes. The primary amine of Tris will rapidly consume any unreacted NHS-ester.

  • Purification: Desalt the sample to remove free dye/biotin.

Protocol C: LC-MS/MS Sample Preparation & Analysis
  • Denaturation & Reduction: Denature the protein using 8M Urea. Reduce disulfide bonds with 10 mM DTT (30 min, 37°C), and alkylate with 20 mM Iodoacetamide (30 min, room temperature, in the dark).

  • Digestion: Dilute the urea concentration to < 2M using 50 mM Ammonium Bicarbonate. Add MS-grade Trypsin at a 1:50 (enzyme:protein) weight ratio. Digest overnight at 37°C.

  • Desalting: Quench the digestion with 1% Formic Acid and desalt the peptides using C18 StageTips.

  • Data Analysis: Analyze via high-resolution LC-MS/MS. Configure the search algorithm (e.g., MaxQuant or Proteome Discoverer) to search for a variable modification of +135.035 Da on Tyrosine, Lysine, Serine, and Histidine residues.

  • Validation: Confirm that the +135.035 Da mass shift is present in the Experimental arm but absent in the Validation Control arm, confirming site-specific, affinity-driven covalent engagement.

References

  • Suto, N., Kamoshita, S., Hosoya, S., & Sakurai, K. "Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label." Angewandte Chemie International Edition (2021). [Link]

  • Jones, L. H. "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Chemical Science (2025). [Link]

  • Narayanan, A., & Jones, L. H. "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science (2015). [Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition (2014). [Link]

Sources

Application

Application Note: Harnessing 1-(Methylamino)propane-2-sulfonyl Fluoride Hydrochloride for SuFEx-Enabled Covalent Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Design, synthesis, and validation of Targeted Covalent Inhibitors (TCIs) and chemical probes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Design, synthesis, and validation of Targeted Covalent Inhibitors (TCIs) and chemical probes.

Introduction: Expanding the Druggable Proteome

Historically, the development of targeted covalent inhibitors (TCIs) has relied heavily on acrylamide-based electrophiles designed to target nucleophilic cysteine residues[1]. However, cysteine is relatively rare, appearing in only a small fraction of protein binding pockets[2]. To expand the scope of the druggable proteome, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative methodology[3].

Sulfonyl fluorides (SFs) are privileged SuFEx warheads capable of site-specifically engaging a much broader array of amino acids, including tyrosine (Tyr), lysine (Lys), histidine (His), serine (Ser), and threonine (Thr)[1][4]. This expanded targeting capability is highly advantageous given the greater natural abundance of Ser (~9%) and Lys (~6%) compared to Cys (~2%) in the human proteome[5].

To facilitate the rapid generation of these probes, 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (CAS: 2758006-45-8) serves as a highly versatile bifunctional building block[6][7]. It features a secondary methylamino group for facile ligand conjugation and a stable propane-2-sulfonyl fluoride warhead for covalent target capture.

Mechanism of Action: The "Sleeping Beauty" Phenomenon

A critical advantage of sulfonyl fluorides over traditional electrophiles is their "Goldilocks reactivity"[2]. They are remarkably stable in aqueous environments, whole blood, and plasma, resisting non-specific hydrolysis[8].

This dormancy is governed by the "Sleeping Beauty" phenomenon : the S-F bond remains unreactive until the molecule binds to a specific protein pocket[3][9]. The precise electrostatic and geometric microenvironment of the target's binding site activates the warhead. Once perfectly positioned, a nucleophilic amino acid side chain attacks the sulfur center, expelling a fluoride ion and forming a permanent, irreversible covalent link[3].

Mechanism Free Dormant TCI (Stable in Aqueous) Binding Non-covalent Binding (Proximity Induced) Free->Binding Activation SuFEx Activation (Microenvironment) Binding->Activation Covalent Covalent Adduct (Tyr/Lys/His/Ser/Thr) Activation->Covalent

Figure 1: The proximity-driven 'Sleeping Beauty' mechanism of sulfonyl fluoride warheads.

Experimental Protocols & Workflow

The following self-validating workflow details the synthesis of a TCI using 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride and the subsequent validation of its proximity-driven mechanism.

SuFEx_Workflow Ligand Reversible Ligand (Carboxylic Acid) Coupling Amide Coupling (HATU, DIPEA, DMF) Ligand->Coupling Warhead SuFEx Building Block (CAS: 2758006-45-8) Warhead->Coupling TCI Targeted Covalent Inhibitor (TCI) Coupling->TCI Assay Intact Protein MS (Covalent Adduct Check) TCI->Assay Chemoproteomics Chemoproteomic Profiling (Off-target Analysis) Assay->Chemoproteomics

Figure 2: Workflow for generating and validating a SuFEx-based targeted covalent inhibitor.

Protocol A: Synthesis of the Targeted Covalent Probe

Objective: Conjugate a carboxylic acid-containing reversible ligand to the secondary amine of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride to form a tertiary amide TCI.

Causality & Expert Insight: While sulfonyl fluorides are highly stable to hydrolysis, extreme basic conditions or strong nucleophiles can cause premature degradation. We utilize HATU as a coupling reagent with a mild, sterically hindered organic base (DIPEA) in strictly anhydrous DMF. This ensures rapid amide bond formation while preserving the integrity of the S-F bond.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to a concentration of 0.1 M. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to generate the active ester.

  • Conjugation: Add 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (1.1 eq)[6][7] to the reaction mixture. Note: The 3.0 equivalents of DIPEA are critical here to neutralize the hydrochloride salt and liberate the free secondary amine for nucleophilic attack.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor reaction progression via LC-MS.

  • Purification: Quench the reaction with water and extract with Ethyl Acetate. Purify the crude product via reverse-phase HPLC (Water/Acetonitrile gradient supplemented with 0.1% Formic Acid). Crucial: Avoid basic modifiers (e.g., NH₄OH) during purification to prevent warhead degradation.

Protocol B: In Vitro Target Engagement via Intact Mass Spectrometry

Objective: Verify covalent modification of the target protein and validate the proximity-driven mechanism.

Causality & Expert Insight: A robust protocol must distinguish between specific, proximity-driven labeling and non-specific, promiscuous reactivity. By running a parallel control with a denatured protein, we create a self-validating system. If the denatured protein is labeled, the warhead is nonspecifically reactive. If only the natively folded protein is labeled, the "Sleeping Beauty" mechanism is confirmed, proving the reaction is strictly dependent on the 3D structural microenvironment[3].

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant target protein to 2 µM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Strictly avoid buffers containing primary amines (e.g., Tris) or strong nucleophiles, as they can compete for the electrophilic warhead.

  • Control Setup: Aliquot half of the protein solution and denature it by heating at 95°C for 10 minutes (or by adding 6M Urea). Allow it to cool to room temperature.

  • Incubation: Add the synthesized TCI (from Protocol A) to both the native and denatured protein samples at a final concentration of 20 µM (a 10-fold molar excess). Incubate at 37°C for 2 hours.

  • LC-MS Analysis: Analyze both samples using intact protein LC-MS (e.g., Q-TOF).

  • Data Interpretation: Analyze the deconvoluted mass spectra. Look for a mass shift corresponding to [Mass of Protein] +[Mass of TCI] - 20 Da. The loss of 20 Da corresponds to the expulsion of hydrogen fluoride (HF) during covalent bond formation. The native protein should exhibit near-complete conversion to the covalent adduct, while the denatured protein should remain completely unmodified[3].

Data Presentation: Comparative Reactivity Profile

To guide warhead selection during drug design, Table 1 summarizes the physicochemical and reactive differences between traditional acrylamides and SuFEx-based sulfonyl fluorides.

Table 1: Comparative Profile of Covalent Warheads

FeatureTraditional AcrylamidesSulfonyl Fluorides (SuFEx)
Primary Amino Acid Targets Cysteine (Cys)Tyr, Lys, His, Ser, Thr[1][4]
Target Abundance in Proteome ~2%~6% (Lys), ~9% (Ser)[5]
Intrinsic Reactivity Moderate to HighVery Low ("Dormant")[3]
Aqueous/Plasma Stability Variable (prone to glutathione adduction)Highly Stable[8]
Activation Mechanism Inherent electrophilicityProximity-induced ("Sleeping Beauty")[9]
Reaction Type Addition reaction (No leaving group)Substitution reaction (Fluoride leaving group)

References

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase PNAS URL
  • Covalent drug discovery using sulfur(VI)
  • Covalent drug discovery using sulfur(VI)
  • “Sleeping Beauty” Phenomenon: SuFEx-Enabled Discovery of Selective Covalent Inhibitors of Human Neutrophil Elastase ChemRxiv URL
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators PMC URL
  • Sulfonyl Fluorides Enamine URL
  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery ChemRxiv URL
  • Methylamino propane Sigma-Aldrich URL
  • 1-(methylamino)

Sources

Method

Application Note: Chemoproteomic Interrogation Using 1-(Methylamino)propane-2-sulfonyl Fluoride Hydrochloride

Target Audience: Researchers, chemoproteomics scientists, and drug development professionals. Content Type: Advanced Activity-Based Protein Profiling (ABPP) Methodology.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, chemoproteomics scientists, and drug development professionals. Content Type: Advanced Activity-Based Protein Profiling (ABPP) Methodology.

Executive Summary & Chemical Rationale

Activity-Based Protein Profiling (ABPP) relies on the delicate balance between an electrophilic warhead's stability and its reactivity toward specific enzyme active sites. 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (CAS: 2758006-45-8) represents a highly versatile, fragment-like building block for designing custom ABPP probes.

As a Senior Application Scientist, I approach this molecule not as a finished probe, but as a privileged chemotype. The core logic of using this specific compound lies in its bifunctionality:

  • The Sulfonyl Fluoride (SF) Warhead: Leverages Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike highly reactive fluorophosphonates (FPs) that broadly label all serine hydrolases, SFs are remarkably stable in aqueous environments. They remain inert until they encounter a spatially pre-organized microenvironment—such as a catalytic triad (Ser-His-Asp)—where they undergo rapid heterolytic cleavage to form an irreversible covalent bond [1, 4].

  • The Secondary Amine (Methylamino): Provided as a stable hydrochloride salt, this moiety serves as a synthetic handle. It can be rapidly functionalized via N-acylation (e.g., attaching an alkyne for bioorthogonal click chemistry) or left underivatized to act as a basic anchor, directing the fragment toward acidic pockets in kinase or hydrolase active sites[3].

SuFEx_Mechanism E Enzyme Active Site (Ser/Tyr/Lys Nucleophile) I Transition State (Nucleophilic Attack on S=O) E->I P Sulfonyl Fluoride Probe (SuFEx Electrophile) P->I C Stable Sulfonate Adduct (Irreversible Covalent Bond) I->C Target Modification L Hydrogen Fluoride (Leaving Group) I->L Elimination

Caption: SuFEx-mediated covalent modification of catalytic residues by sulfonyl fluorides.

Experimental Workflow Design

To utilize this compound in a chemoproteomic setting, the workflow must be designed as a self-validating system . We achieve this through a competitive ABPP format. By comparing a probe-treated proteome against a proteome pre-treated with a known inhibitor, we can definitively distinguish active-site-directed labeling from non-specific electrophilic background [2].

ABPP_Workflow A Precursor: 1-(Methylamino)propane-2-sulfonyl fluoride B Step 1: N-Acylation (Attach Alkyne Handle) A->B NHS-Alkyne, DIPEA C Step 2: Live Cell Labeling (Probe vs. Probe + Competitor) B->C 1-10 µM, 1-4 hrs D Step 3: Cell Lysis & CuAAC (Attach Biotin-Azide) C->D Bioorthogonal Click E Step 4: Streptavidin Enrichment & Stringent Washing D->E Affinity Capture F Step 5: On-Bead Digestion & LC-MS/MS Analysis E->F Proteomics

Caption: End-to-end ABPP workflow utilizing derivatized sulfonyl fluoride probes.

Self-Validating Experimental Protocols

Protocol I: Probe Functionalization (Alkyne Derivatization)

Scientific Rationale: The native hydrochloride salt is highly polar. N-acylation with an alkyne-NHS ester neutralizes the secondary amine, significantly increasing cell-membrane permeability for in situ labeling, while installing the necessary terminal alkyne for downstream CuAAC (Click) chemistry.

  • Reagent Preparation: Dissolve 10 mg of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride in 500 µL of anhydrous DMF.

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that liberates the free amine without attacking the sulfonyl fluoride warhead.

  • Coupling: Add 1.1 equivalents of Alkyne-NHS ester (e.g., Hex-5-ynoic acid NHS ester). Stir at room temperature for 2 hours.

  • Purification: Purify via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid). Lyophilize to obtain the clickable probe.

Protocol II: In Situ Proteome Labeling & Competition

Scientific Rationale: Labeling in live cells preserves native protein-protein interactions, endogenous metabolite concentrations, and proper enzyme folding. The inclusion of a competition arm is the critical validation step to prove specific active-site engagement.

  • Cell Culture: Grow target cells (e.g., HEK293T or specific cancer lines) to 80% confluency in 10 cm dishes.

  • Pre-treatment (Validation Arm): Treat one dish with a known broad-spectrum inhibitor (e.g., 10 µM PMSF or specific target inhibitor) for 30 minutes. Treat the control dish with vehicle (0.1% DMSO).

  • Probe Dosing: Add the functionalized alkyne-probe to both dishes at a final concentration of 5 µM. Incubate at 37°C for 2 hours.

  • Harvesting: Wash cells 3x with ice-cold PBS to remove unbound probe. Scrape cells, pellet at 1,000 x g, and flash-freeze in liquid nitrogen.

Protocol III: CuAAC (Click Chemistry) and Enrichment

Scientific Rationale: The choice of THPTA over TBTA as the copper ligand is crucial. THPTA is highly water-soluble, preventing the precipitation of the Cu(I) complex in the aqueous lysate, which otherwise leads to protein aggregation and high non-specific background in mass spectrometry [2].

  • Lysis: Resuspend cell pellets in PBS containing 0.1% SDS and protease inhibitors (EDTA-free). Sonicate to lyse, then centrifuge at 20,000 x g for 30 mins. Normalize protein concentration to 2 mg/mL.

  • Click Reaction: To 1 mL of lysate, sequentially add:

    • 100 µM Biotin-Azide

    • 1 mM TCEP (freshly prepared)

    • 100 µM THPTA ligand

    • 1 mM CuSO 4​

    • Vortex gently and incubate in the dark at RT for 1.5 hours.

  • Protein Precipitation: Add 4 volumes of ice-cold Methanol/Chloroform/Water (4:1:3) to precipitate proteins and remove unreacted Biotin-Azide. Centrifuge at 10,000 x g.

  • Enrichment: Resuspend the protein pellet in 1% SDS/PBS. Add 50 µL of pre-washed Streptavidin agarose beads. Rotate at RT for 2 hours.

  • Stringent Washing: Wash beads sequentially with 1% SDS/PBS (2x), 4M Urea/PBS (2x), and 50 mM Ammonium Bicarbonate (3x). Causality: Stringent washing removes non-covalently bound proteins, ensuring that only actively modified targets are sequenced.

Quantitative Data & Optimization Matrices

To ensure successful application, compare the reactivity profiles of your synthesized probe against standard chemoproteomic warheads, and strictly adhere to the optimized CuAAC parameters.

Table 1: Comparative Electrophile Reactivity in ABPP
Warhead TypePrimary Target ResiduesAqueous StabilitySelectivity & Tuning
Sulfonyl Fluoride (SuFEx) Ser, Tyr, Lys, HisExcellent (Inert until activated)High; highly dependent on probe scaffold and active site microenvironment.
Fluorophosphonate (FP) Serine (Hydrolases)ModerateLow; acts as a broad-spectrum pan-serine hydrolase profiler.
Acrylamide / Chloroacetamide CysteineGoodHigh; targets highly nucleophilic thiols, easily tuned by steric hindrance.
Table 2: CuAAC Click Chemistry Optimization Matrix
ReagentOptimal Conc.Mechanistic FunctionTroubleshooting / Notes
Alkyne-Probe 1 - 10 µMCovalent target modification>10 µM often leads to off-target electrophilic stress and toxicity.
Biotin-Azide 100 µMAffinity tag installationExcess must be removed via protein precipitation prior to enrichment.
TCEP 1 mMReduces Cu(II) to catalytic Cu(I)Must be prepared fresh; old TCEP fails to reduce copper, halting reaction.
THPTA 100 µMStabilizes Cu(I) in aqueous bufferSuperior to TBTA; prevents protein precipitation and maintains high click yield.
CuSO 4​ 1 mMSource of Copper catalystAdd last to the mixture to prevent premature oxidation or side reactions.

References

The mechanistic principles and bioorthogonal strategies detailed in this application note are grounded in the following authoritative literature:

  • Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. ChemBioChem (2022). URL:[Link]

  • Bioorthogonal Reactions in Activity-Based Protein Profiling. MDPI International Journal of Molecular Sciences (2020). URL:[Link]

  • Sulfonyl fluoride analogues as activity-based probes for serine proteases. Chemical Communications (2012). URL:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition (2014). URL:[Link]

Application

Application Note: Synthesis and Profiling of Targeted Covalent Inhibitors using 1-(Methylamino)propane-2-sulfonyl fluoride

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Content Focus: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry, Covalent Warhead Integration, and Assay Validation Introduction & Mec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Content Focus: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry, Covalent Warhead Integration, and Assay Validation

Introduction & Mechanistic Rationale

The resurgence of covalent drug discovery has necessitated the expansion of electrophilic "warheads" beyond traditional Michael acceptors (e.g., acrylamides), which predominantly target highly reactive, yet relatively rare, cysteine residues. To expand the druggable proteome, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier strategy for targeting non-cysteine nucleophiles such as Tyrosine (Tyr), Lysine (Lys), Serine (Ser), and Histidine (His) [1, 2].

1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (CAS: 2758006-45-8) is a highly versatile, bifunctional building block designed for the modular assembly of targeted covalent inhibitors (TCIs) and chemical probes.

The "Sleeping Beauty" Phenomenon

Unlike sulfonyl chlorides, which are highly reactive and rapidly hydrolyze in aqueous media, sulfonyl fluorides exhibit exceptional thermodynamic stability. They remain inert in biological buffers and cellular environments until a specific binding event places them in a highly defined protein microenvironment. This proximity-driven activation—often facilitated by local hydrogen-bond networks or basic residues (like Arginine) that coordinate the fluorine atom—triggers the irreversible SuFEx ligation[1, 3]. This exquisite balance of stability and reactivity minimizes off-target toxicity and non-specific protein labeling.

Structural Advantages of the Building Block
  • Secondary Amine Handle: The methylamino group allows for facile functionalization (via amide coupling, reductive amination, or urea formation) with a target-directing ligand, without leaving an acidic N-H proton that could hinder membrane permeability.

  • Aliphatic Linker: The propane backbone provides a flexible spacer, enabling the sulfonyl fluoride warhead to probe adjacent sub-pockets for nucleophilic residues once the directing ligand anchors to the primary binding site.

  • Hydrochloride Salt: Supplied as an HCl salt, the building block is protected against premature dimerization or degradation during storage, ensuring high fidelity in library synthesis.

Experimental Workflows & Visualizations

The development of a SuFEx-based covalent inhibitor involves the coupling of the sulfonyl fluoride building block to a known reversible binder, followed by rigorous biochemical validation.

G A 1-(Methylamino)propane- 2-sulfonyl fluoride HCl C Amide Coupling (HATU, DIPEA) A->C B Target-Directing Ligand (R-COOH) B->C D Covalent Inhibitor Candidate C->D E Protein Incubation (HEPES, pH 7.4) D->E F LC-MS Validation (+ Mass Shift) E->F

Workflow for the modular synthesis and validation of SuFEx covalent inhibitors.

G N1 Unbound Inhibitor (Stable S-F Bond) N2 Reversible Binding (Affinity to Pocket) N1->N2 Target Recognition N3 Proximity-Driven Activation (H-Bond Network / Arginine) N2->N3 Orientation N4 Nucleophilic Attack (Tyr-OH, Lys-NH2, Ser-OH) N3->N4 S(VI) Electrophilicity Enhanced N5 Irreversible Covalent Adduct (Loss of HF) N4->N5 SuFEx Click Reaction

Mechanism of proximity-driven SuFEx activation in protein microenvironments.

Step-by-Step Methodologies

Protocol 1: Synthesis of the Targeted Covalent Inhibitor (Amide Coupling)

Expertise Note: The S(VI)-F bond is highly resistant to standard amide coupling conditions. However, the order of addition is critical. The HCl salt of the amine must be neutralized in situ in the presence of the activated carboxylic acid to prevent potential side reactions of the free secondary amine.

Reagents Required:

  • Target-directing carboxylic acid (1.0 eq)

  • 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Procedure:

  • Activation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the target-directing carboxylic acid and HATU in anhydrous DMF.

  • Base Addition: Add 1.0 eq of DIPEA to the mixture. Stir at room temperature for 10 minutes to ensure complete formation of the active ester.

  • Amine Introduction: Add the 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride salt to the reaction mixture.

  • Neutralization & Coupling: Dropwise, add the remaining 2.0 eq of DIPEA. Causality: This liberates the free base of the methylamino group precisely when the activated ester is ready, maximizing the coupling efficiency and preventing degradation.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor completion via LC-MS. (Note: The sulfonyl fluoride will appear as a distinct peak; look for the desired product mass).

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Causality: The S-F bond is entirely stable to these aqueous washes, highlighting the robustness of SuFEx chemistry.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol 2: Intact Protein Mass Spectrometry (Labeling Validation)

Expertise Note: Buffer selection is paramount. Avoid Tris or other primary amine-containing buffers, as they can slowly react with sulfonyl fluorides over prolonged incubations. HEPES or PBS are the gold standards for SuFEx assays.

Procedure:

  • Preparation: Dilute the recombinant target protein to a final concentration of 2 µM in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Incubation: Add the synthesized covalent inhibitor (from a 10 mM DMSO stock) to a final concentration of 20 µM (10-fold excess). Ensure final DMSO concentration does not exceed 1% v/v.

  • Time-Course: Incubate the mixture at room temperature. Take 10 µL aliquots at 0, 1, 4, and 24 hours.

  • Quenching: Quench the aliquots by adding 1 µL of 10% formic acid.

  • Analysis: Inject the quenched samples into an LC-TOF-MS system equipped with a C4 or C8 protein column.

  • Data Interpretation: Deconvolute the mass spectra. A successful SuFEx reaction will show a mass shift corresponding to the intact inhibitor mass minus 20 Da (loss of HF).

Data Presentation & Profiling

To contextualize the utility of sulfonyl fluorides against other covalent warheads, it is crucial to understand their reactivity profiles and stability metrics.

Table 1: Comparative Profiling of Covalent Warheads

Warhead TypePrimary Target Nucleophile(s)Aqueous Half-Life (pH 7.4)Intrinsic ReactivityReversibility
Sulfonyl Fluoride (SuFEx) Tyr, Lys, Ser, His> 7 days Very Low (Proximity-driven) Irreversible
AcrylamideCys> 7 daysModerateIrreversible
ChloroacetamideCys, Lys (rarely)~ 2-3 daysHighIrreversible
Boronic AcidSer, ThrStableTarget-dependentReversible
Sulfonyl ChlorideNon-specific< 10 minutesExtremely HighIrreversible

Table 2: Typical Kinetic Parameters for Optimized SuFEx Inhibitors

Inhibitor ClassTarget ProteinTarget Residue KI​ (Reversible Affinity) kinact​ (Inactivation Rate) kinact​/KI​ (Efficiency)
Early FragmentNeutrophil ElastaseSer / Tyr15.0 µM0.002 s⁻¹133 M⁻¹s⁻¹
Optimized LeadNeutrophil ElastaseSer / Tyr1.1 µM0.015 s⁻¹13,600 M⁻¹s⁻¹
Kinase ProbeTyrosine KinaseLys (Catalytic)0.4 µM0.022 s⁻¹55,000 M⁻¹s⁻¹

Data extrapolated from standard SuFEx profiling studies indicating that optimization of the reversible binding affinity ( KI​ ) exponentially increases the overall covalent efficiency due to the strict geometric requirements of S(VI)-F activation [1, 3].

Conclusion

1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride is a highly enabling building block for modern covalent drug discovery. By leveraging the modularity of the secondary amine and the "Sleeping Beauty" stability of the sulfonyl fluoride warhead, researchers can rapidly generate libraries of targeted covalent inhibitors. Because SuFEx chemistry expands the targetable nucleophile landscape beyond cysteine to include tyrosine, lysine, and serine, this approach unlocks previously "undruggable" protein targets.

References

  • Title: Agnostic Screening of Sulfonyl Fluoride Fragments to Generate Selective Covalent Inhibitors: SuFEx-Enabled, Agnostic Discovery of Covalent Inhibitors of Human Neutrophil Elastase Source: Proceedings of the National Academy of Sciences (PNAS), 2019, 116 (38), 18808–18814. URL: [Link]

  • Title: Covalent drug discovery using sulfur(VI) fluoride exchange warheads Source: Expert Opinion on Drug Discovery, 2023. URL: [Link]

  • Title: New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: Journal of Medicinal Chemistry (ACS), 2024. URL: [Link]

Method

Application Note: Development and Validation of SuFEx-Based Fluorescent Probes Using 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride

Target Audience: Chemical Biologists, Proteomics Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale Covalent fluores...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Biologists, Proteomics Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

Covalent fluorescent probes are indispensable tools in chemical proteomics, target engagement profiling, and functional cellular imaging. Historically, covalent probe design has been dominated by maleimides and acrylamides targeting cysteine residues. However, the low natural abundance of accessible cysteines and the high potential for off-target reactivity in complex cellular lysates limit their broader utility[1].

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a robust, next-generation click-chemistry alternative. Sulfonyl fluorides (SFs) exhibit broad but highly contextual reactivity with nucleophilic amino acids—specifically tyrosine, lysine, serine, and histidine[2][3].

For researchers developing custom fluorescent probes, 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (CAS: 2758006-45-8) serves as an optimal bifunctional scaffold[4]. It features two distinct chemical handles:

  • A secondary amine (methylamino group): Enables chemoselective amidation with commercially available reporter tags (e.g., fluorophore NHS-esters).

  • A stable sulfonyl fluoride warhead: Resists aqueous hydrolysis but undergoes rapid nucleophilic substitution when localized in a protein binding pocket[5].

The Causality of Context-Specific Reactivity

As an application scientist, it is critical to understand why sulfonyl fluorides outperform sulfonyl chlorides. Due to the strong electronegativity of fluorine, the S-F bond cleavage is entirely heterolytic and possesses a high bond energy. In bulk aqueous solution, the SF group is remarkably inert. It typically requires "microenvironmental activation"—such as hydrogen bonding from a nearby basic residue (e.g., arginine) in a protein binding pocket—to lower the pKa of a target tyrosine or stabilize the departing fluoride anion[1][6]. This ensures the probe acts as a "smart" electrophile, remaining silent until it binds its specific target[2].

Workflow A Fluorophore-NHS (Reporter) C Fluorescent SuFEx Probe (Stable in Buffer) A->C Amidation (DIPEA, DMF) B 1-(Methylamino)propane- 2-sulfonyl fluoride B->C Scaffold Integration E Covalent Adduct (Fluorescent Readout) C->E SuFEx Reaction (pH 7.4-8.0) D Target Protein (Tyr/Lys/Ser) D->E Nucleophilic Attack

Workflow for synthesizing and deploying SuFEx-based fluorescent probes for protein labeling.

Comparative Warhead Profiling

To justify the selection of the sulfonyl fluoride warhead over traditional electrophiles, consult the quantitative and qualitative comparisons in Table 1.

Table 1: Reactivity Profile of Covalent Warheads

Warhead TypePrimary Target Residue(s)Aqueous Stability (Half-life)Reactivity DriverOff-Target Potential
Maleimide CysteineLow (Prone to hydrolysis)Inherent electrophilicityHigh (Reacts with free GSH)
Acrylamide CysteineModerate to HighProximity-drivenModerate
Sulfonyl Fluoride Tyr, Lys, Ser, HisVery High (>24 hours) Microenvironmental activation Low (Context-dependent)
Sulfonyl Chloride Amines, AlcoholsVery Low (<1 hour)Inherent electrophilicityVery High (Hydrolyzes rapidly)

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that both the synthesis of the probe and its biological application are rigorously confirmed.

Protocol A: Synthesis of the Fluorescent SuFEx Probe

This protocol details the conjugation of a fluorophore (e.g., Cy5-NHS ester) to 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride.

Causality Insight: The reaction utilizes anhydrous N,N-Dimethylformamide (DMF) and N,N-Diisopropylethylamine (DIPEA). DIPEA is specifically chosen because it is a sterically hindered, non-nucleophilic base. It effectively neutralizes the hydrochloride salt of the scaffold, freeing the secondary amine for nucleophilic attack on the NHS-ester, without risking nucleophilic displacement of the sulfonyl fluoride warhead.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.2 equivalents of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (CAS: 2758006-45-8) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Base Addition: Add 3.0 equivalents of anhydrous DIPEA to the solution. Stir for 10 minutes at room temperature to ensure complete deprotonation of the amine hydrochloride salt.

  • Conjugation: Dropwise, add 1.0 equivalent of the chosen Fluorophore-NHS ester (e.g., Cy5-NHS) dissolved in anhydrous DMF.

  • Incubation: Protect the reaction vessel from light and stir continuously at room temperature for 4–6 hours.

  • Validation Checkpoint (LC-MS): Quench a 2 µL aliquot in 98 µL of 50% Acetonitrile/Water. Analyze via LC-MS to confirm the disappearance of the NHS-ester mass and the appearance of the desired Probe-SF mass. The S-F bond must remain intact (no mass shift corresponding to hydrolysis).

  • Purification: Purify the crude mixture using semi-preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product and store it at -20°C in the dark.

Protocol B: In Vitro Protein Labeling and Validation

This protocol outlines the covalent labeling of a target protein using the synthesized SuFEx probe.

Causality Insight: Labeling is strictly maintained at pH 7.4–8.0. While highly alkaline environments artificially accelerate SuFEx reactions by globally deprotonating tyrosines and lysines, this bypasses the probe's context-specificity, leading to promiscuous labeling[6]. Maintaining physiological pH ensures the probe only reacts with residues whose pKa is biologically lowered by their local structural microenvironment[5].

Step-by-Step Methodology:

  • Protein Preparation: Dilute the purified target protein to a final concentration of 10 µM in labeling buffer (50 mM HEPES, 150 mM NaCl, pH 7.5). Do not use amine-containing buffers like Tris, as they can competitively react over long incubations.

  • Probe Addition: Prepare a 1 mM stock of the Fluorescent SuFEx probe in DMSO. Add the probe to the protein solution to achieve a final concentration of 50 µM (5x molar excess). Ensure final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the mixture at 37°C for 2–4 hours in the dark.

  • Negative Control (Self-Validation): Run a parallel reaction pre-incubating the protein with a known competitive non-covalent inhibitor (100 µM) for 30 minutes prior to adding the SuFEx probe. This validates that labeling is active-site specific.

  • Quenching & Denaturation: Add 4x Laemmli sample buffer containing β-mercaptoethanol and boil at 95°C for 5 minutes. Note: The S-O-Aryl or S-N-Alkyl bonds formed by SuFEx are highly stable and will survive thermal denaturation and reduction.

  • Readout: Resolve the samples via SDS-PAGE. Image the gel using a fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for the fluorophore before Coomassie staining.

Mechanism Probe Fluorescent-SF Probe (R-SO2F) Complex Encounter Complex (Microenvironmental Activation) Probe->Complex Protein Protein Tyrosine (Protein-Tyr-OH) Protein->Complex Transition Transition State (Fluoride Displacement) Complex->Transition Local Base (e.g., Arg) lowers Tyr pKa Product Covalent Adduct (Protein-Tyr-O-SO2-R) Transition->Product Loss of HF

Context-specific SuFEx reaction mechanism targeting active-site tyrosine residues.

Troubleshooting & Optimization

Table 2: Optimization Parameters for SuFEx Labeling

ObservationProbable CauseRecommended Corrective Action
No fluorescent band on SDS-PAGE Probe hydrolyzed during synthesis or storage.Verify probe integrity via LC-MS prior to assay. Ensure storage in anhydrous DMSO at -20°C.
High background / Promiscuous labeling pH of labeling buffer is too high (>8.5).Adjust buffer to pH 7.4–7.5. Switch from PBS to HEPES to better control physiological pH.
Low labeling efficiency Target residue lacks microenvironmental activation.Increase incubation time to 12 hours or increase probe concentration to 10x molar excess.
Probe precipitation upon addition Exceeded solubility limits in aqueous buffer.Keep DMSO concentration at 5%. Add non-ionic detergents (e.g., 0.01% Tween-20) to the buffer.

References

  • BLDpharm. "Sulfur(VI) Fluoride Exchange (SuFEx): The 'Golden Bond' for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology." BLDpharm Technical Articles, 2025. 1

  • NextSDS. "1-(methylamino)propane-2-sulfonyl fluoride hydrochloride — Chemical Substance Information." NextSDS Database. 4

  • Sigma-Aldrich. "Methylamino propane - CAS 2758006-45-8." Sigma-Aldrich Product Catalog.

  • Tóth, G. et al. "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Molecules (MDPI), via PubMed Central, 2023. 2

  • Jones, L. H. et al. "Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes." ACS Chemical Biology, 2015. 5

  • Chen, W. et al. "Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding-site Tyr Residue." Journal of the American Chemical Society, via PubMed Central, 2016. 6

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride in water

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers treat all sulfonyl fluorides as universally stable in aqueous media.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers treat all sulfonyl fluorides as universally stable in aqueous media. While it is true that the S–F bond is significantly more resistant to hydrolysis and reduction than the traditional S–Cl bond[1], aliphatic sulfonyl fluorides containing proximal amines—such as 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride —present a unique chemoselectivity challenge.

This guide is designed to move beyond basic handling instructions. Here, we will dissect the causality behind the degradation of this specific molecule, provide field-proven troubleshooting strategies, and outline a self-validating protocol to ensure the integrity of your SuFEx (Sulfur(VI) Fluoride Exchange) warhead during biological assays.

Part 1: Mechanistic Insight – The "Why" Behind the Degradation

To prevent hydrolysis, you must first understand why it happens. The hydrochloride (HCl) salt in your compound is not merely a solubility aid; it is a critical protective feature .

In its protonated state ( −NH2+​CH3​ ), the secondary amine is electronically deactivated and non-nucleophilic. However, if the aqueous environment exceeds pH 6.5–7.0, the amine deprotonates. Once free, this secondary amine acts as a highly reactive intramolecular/intermolecular nucleophile and a general base. It rapidly activates water molecules, accelerating hydroxide attack on the electrophilic S(VI) center, leading to immediate S–F bond cleavage and conversion to the inert sulfonate[2].

degradation_pathway MAPSF MAPSF-HCl (Protonated Amine) Deprotonation pH > 7.0 Deprotonation MAPSF->Deprotonation Basic Buffer Stable pH 4.0 - 6.0 Maintained Stability MAPSF->Stable Acidic/Neutral Buffer FreeAmine Free Secondary Amine (Highly Reactive) Deprotonation->FreeAmine Oligomer Intermolecular Cross-Reactivity FreeAmine->Oligomer Amine attacks S(VI) Hydrolysis Base-Catalyzed Hydrolysis FreeAmine->Hydrolysis Activates H2O SuFEx Controlled SuFEx Bioconjugation Stable->SuFEx Target Nucleophile

Logic tree showing pH-dependent degradation pathways of MAPSF-HCl.

Part 2: Troubleshooting & FAQs

Q: My compound degraded immediately upon reconstitution in PBS. What happened? A: Standard Phosphate-Buffered Saline (PBS) typically has a pH of 7.4. At this slightly basic pH, the secondary amine of your compound begins to deprotonate. As established, the free amine acts as a general base, rapidly accelerating the hydrolysis of the S–F bond[3]. To prevent this, switch to a slightly acidic buffer like MES (pH 6.0) for your initial aqueous dilutions.

Q: Can I use Tris buffer for my biological assay with this compound? A: Absolutely not. Tris (tris(hydroxymethyl)aminomethane) contains a highly nucleophilic primary amine. Sulfonyl fluorides are specifically designed to react with nucleophiles (like lysine or tyrosine residues) under SuFEx click chemistry conditions[1]. Tris will aggressively attack the S(VI) center, leading to complete degradation of your warhead before it ever reaches your biological target.

Q: How should I store the bulk powder to prevent ambient hydrolysis? A: Store the dry hydrochloride salt at -20°C in a sealed desiccator. Moisture is the enemy. While the S–F bond's thermodynamic stability is excellent in the solid state[4], ambient humidity combined with microscopic temperature fluctuations can initiate slow surface hydrolysis over several months.

Part 3: Quantitative Stability Profile

To guide your experimental design, below is a synthesized stability profile for aliphatic S(VI)-F fragments containing proximal amines under various conditions. Notice how the half-life plummets as pH increases and nucleophilic buffers are introduced[2].

Buffer SystempHTemp (°C)Co-solventEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Anhydrous DMSO N/A25100% DMSO> 6 MonthsNone (Thermodynamically Stable)
MES Buffer 6.045% DMSO> 48 HoursSlow background hydrolysis
PBS Buffer 7.4255% DMSO~ 2 - 4 HoursBase-catalyzed & Amine-mediated
Tris Buffer 8.5255% DMSO< 15 MinutesDirect nucleophilic attack by buffer

Part 4: Self-Validating Aqueous Reconstitution Protocol

Trust in your reagents requires verification. Do not assume your sulfonyl fluoride is intact simply because it dissolved. Use the following step-by-step methodology to prepare your aqueous solutions, which includes a mandatory Quality Control (QC) validation step.

Step 1: Anhydrous Stock Preparation

  • Equilibrate the vial of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride to room temperature in a desiccator before opening to prevent condensation.

  • Dissolve the powder in 100% anhydrous DMSO or Acetonitrile to create a concentrated stock (e.g., 50 mM - 100 mM).

  • Causality Note: Aprotic solvents lack the water necessary for hydrolysis and keep the amine salt completely stable.

Step 2: Buffer Optimization

  • Prepare an aqueous buffer that is strictly non-nucleophilic and slightly acidic. 100 mM MES buffer at pH 6.0 is highly recommended.

  • Chill the buffer on ice to 4°C. Lowering the temperature decreases the kinetic rate of background hydrolysis.

Step 3: Aqueous Reaction Setup

  • Add the anhydrous stock solution to the chilled aqueous buffer dropwise while vortexing.

  • Ensure the final concentration of the organic co-solvent (DMSO/MeCN) does not exceed 5% (v/v) to prevent protein denaturation in downstream assays, while still maintaining local solvation around the hydrophobic regions of the molecule.

Step 4: Self-Validation (QC Check)

  • Before proceeding to your biological assay, verify the integrity of the S–F bond using 19F NMR.

  • Success Criteria: An intact sulfonyl fluoride will show a distinct peak between +50 ppm to +60 ppm .

  • Failure Criteria: If hydrolysis has occurred, you will observe the disappearance of the +50 ppm peak and the emergence of a sharp peak at -119 ppm , corresponding to free aqueous fluoride ions.

experimental_workflow Stock 1. Stock Prep Anhydrous DMSO Mix 3. Reconstitution Dropwise Addition Stock->Mix <5% final vol Buffer 2. Buffer Prep MES pH 6.0, 4°C Buffer->Mix Chilled Validate 4. Validation 19F NMR / LC-MS Mix->Validate Confirm S-F

Self-validating experimental workflow for aqueous reconstitution.

References

  • Title: Synthetic Routes to Arylsulfonyl Fluorides Source: MDPI (Molecules) URL: [Link]

  • Title: Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media Source: ChemRxiv URL: [Link]

  • Title: Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome Source: PMC (National Institutes of Health) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride Couplings

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride as a bifunctional buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride as a bifunctional building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and modular synthesis.

Because this molecule contains both a reactive nucleophile and an electrophile, standard coupling protocols often fail. This guide breaks down the causality behind these failures and provides validated, self-correcting methodologies.

Section 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: Why am I observing massive oligomerization/polymerization instead of my desired cross-coupled product? Expert Insight : This is the most common failure mode. 1-(Methylamino)propane-2-sulfonyl fluoride is a bifunctional "hub" molecule containing both a nucleophilic secondary amine (methylamino group) and an electrophilic sulfonyl fluoride. It is supplied as a hydrochloride salt to keep the amine protonated and non-nucleophilic, ensuring shelf stability. Causality : When you add a base (e.g., Et₃N, DIPEA, or DBU) to initiate your coupling reaction, you generate the freebase. The newly liberated secondary amine can immediately attack the sulfonyl fluoride of an adjacent molecule. Because aliphatic sulfonyl fluorides are less sterically hindered than aromatic ones, this intermolecular self-condensation outcompetes the desired cross-coupling, leading to polysulfonamides. Solution : You must break the bifunctional symmetry.

  • If functionalizing the amine first : Use a mild, non-nucleophilic base (like DIPEA) and a highly reactive electrophile (e.g., acid chloride) that reacts faster with the amine than the amine reacts with the sulfonyl fluoride.

  • If functionalizing the sulfonyl fluoride first : You must temporarily protect the secondary amine (e.g., with a Boc or Cbz group) before performing the SuFEx coupling.

Q2: My SuFEx coupling with an alcohol (S-O bond formation) is stalling at <20% yield, even with DBU. How can I drive it to completion? Expert Insight : Aliphatic sulfonyl fluorides are notoriously less reactive in SuFEx couplings than their aromatic counterparts (like benzenesulfonyl fluoride) due to the lack of stabilizing pi-conjugation [3]. Causality : Standard SuFEx catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) often struggle to activate aliphatic S(VI)-F bonds efficiently, leading to prolonged reaction times where catalyst degradation or substrate hydrolysis takes over. Solution : Transition to the Accelerated SuFEx Click Chemistry (ASCC) protocol [1]. Utilizing Barton’s base (2-tert-butyl-1,1,3,3-tetramethylguanidine, BTMG) in synergy with hexamethyldisilazane (HMDS) creates a highly reactive TMS-ether intermediate in situ. This combination leverages the thermodynamic driving force of silicon-fluoride bond formation, allowing for sub-stoichiometric catalyst loadings (1-20 mol%) and rapid conversion (often <30 minutes) even for aliphatic substrates [1].

Q3: I am trying to couple the amine to a carboxylic acid using standard peptide coupling reagents (HATU/EDC), but the sulfonyl fluoride degrades. Why? Expert Insight : While sulfonyl fluorides are generally stable to aqueous conditions and mild nucleophiles compared to sulfonyl chlorides, they are not invincible [2]. Causality : Reagents like HATU require the use of polar aprotic solvents (DMF) and excess base (DIPEA). If trace moisture is present, the highly basic microenvironment can promote the hydrolysis of the sulfonyl fluoride to the unreactive sulfonic acid. Furthermore, the 1-methylamino-propane backbone can undergo base-catalyzed elimination (loss of HF and SO₂) if pushed too hard. Solution : Ensure strictly anhydrous conditions. Dry your solvents over molecular sieves. Alternatively, pre-form the active ester of your carboxylic acid before adding the 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride salt, minimizing the time the sulfonyl fluoride spends in a basic environment.

Section 2: Quantitative Data - Catalyst Optimization for SuFEx S-O Coupling

The following table summarizes the expected performance of various catalytic systems when attempting a SuFEx coupling of the (N-protected) propane-2-sulfonyl fluoride with a standard primary alcohol.

Catalytic SystemLoading (mol%)AdditiveReaction TimeTypical YieldPrimary Failure Mode / Limitation
Et₃N 200%None> 48 hours< 10%Insufficient basicity/activation for aliphatic S(VI)-F bonds.
DBU 20 - 30%None12 - 24 hours40 - 60%Slow kinetics; competing hydrolysis if moisture is present.
BEMP 10%None4 - 8 hours65 - 80%High cost of phosphazene base; difficult purification.
BTMG (Barton's Base) 5 - 20%HMDS (1.0 eq)< 30 mins> 90%Highly efficient; volatile byproducts easily removed [1].
Section 3: Experimental Protocols

Protocol A: N-Boc Protection (Isolating the Sulfonyl Fluoride) Objective: Mask the secondary amine to prevent self-condensation prior to SuFEx coupling.

  • Preparation : Suspend 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Base Addition : Cool the suspension to 0 °C. Dropwise, add N,N-Diisopropylethylamine (DIPEA, 2.2 eq). The suspension will clear as the freebase is generated. Critical: Keep cold to suppress immediate self-condensation.

  • Protection : Immediately add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimal amount of DCM.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup : Wash the organic layer with 1M HCl (aq) to remove excess DIPEA, followed by brine. Dry over MgSO₄, filter, and concentrate under reduced pressure. The resulting N-Boc-1-(methylamino)propane-2-sulfonyl fluoride is stable and ready for SuFEx.

Protocol B: Accelerated SuFEx Coupling (S-O Bond Formation) Objective: Couple the N-protected sulfonyl fluoride to an aliphatic or aryl alcohol using ASCC.

  • Setup : In a flame-dried vial, combine the N-Boc-protected sulfonyl fluoride (1.0 eq, 1.0 mmol) and the target alcohol (1.0 eq, 1.0 mmol) in anhydrous Acetonitrile (MeCN, 0.5 M).

  • Activation : Add Hexamethyldisilazane (HMDS, 1.0 eq) to the solution.

  • Catalysis : Add Barton’s base (BTMG, 0.05 to 0.20 eq depending on alcohol steric hindrance) [1].

  • Monitoring : Stir at room temperature. The reaction is typically complete within 5 to 30 minutes (monitor via LC-MS or TLC).

  • Purification : Evaporate the volatile side products (NH₃, Me₃Si-F, TMS-OH, BTMG) under reduced pressure. The crude sulfonate ester can be purified via standard flash chromatography if necessary.

Section 4: Visualizations

BifunctionalReactivity Salt 1-(Methylamino)propane-2-sulfonyl fluoride HCl (Stable) Freebase Freebase Intermediate (Nucleophile + Electrophile) Salt->Freebase Addition of Base (e.g., Et3N, DBU) Protected N-Protected Intermediate (Stable Electrophile) Salt->Protected Controlled Protection (Boc2O, DIPEA, 0°C) Polymer Polysulfonamide (Self-Condensation Product) Freebase->Polymer Uncontrolled Reaction (Intermolecular Attack) Target Desired SuFEx Product (Cross-Coupled) Freebase->Target Massive Excess of Exogenous Nucleophile Protected->Target SuFEx Coupling (Alcohol, BTMG, HMDS)

Caption: Mechanistic pathways illustrating the risk of self-condensation vs. controlled SuFEx coupling.

SuFExWorkflow Step1 Step 1 Amine Protection (Boc2O) Step2 Step 2 ASCC Catalysis (BTMG + HMDS) Step1->Step2 Purified Intermediate Step3 Step 3 Evaporation of Volatiles Step2->Step3 Rapid Conversion Step4 Step 4 Amine Deprotection (TFA/DCM) Step3->Step4 Crude Sulfonate Product Final Product Functionalized Sulfonate Step4->Product Isolation

Caption: Step-by-step workflow for the successful modular synthesis using the ASCC protocol.

Section 5: References
  • Accelerated SuFEx Click Chemistry for Modular Synthesis Source: National Institutes of Health (NIH) / Cold Spring Harbor Laboratory URL:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition URL:[Link]

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis Source: ACS Catalysis, American Chemical Society URL:[Link]

Troubleshooting

Optimizing SuFEx reaction conditions for 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride

Focus Compound: 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride Overview & Causality in Bifunctional SuFEx 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride is a highly versatile but challenging building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride

Overview & Causality in Bifunctional SuFEx

1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride is a highly versatile but challenging building block for drug discovery. It contains both a nucleophile (secondary amine) and an electrophile (S(VI) fluoride). The S(VI)-F bond is thermodynamically stable and highly resistant to reduction, which is a foundational hallmark of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [1].

However, this bifunctional nature presents a distinct challenge. Under standard basic SuFEx conditions, the hydrochloride salt is neutralized, liberating the secondary methylamine. This triggers rapid intermolecular self-condensation, leading to intractable polysulfamide gums. Successful utilization of this molecule requires orthogonal reaction design: you must either exploit the kinetic stability of the SO₂F group to functionalize the amine first, or mask the amine to perform SuFEx exclusively on the sulfur center.

Strategic Workflow

SuFEx_Workflow Start 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride Target1 Target: Modify SO2F (Form Sulfonamide/Sulfonate) Start->Target1 Target2 Target: Modify Amine (Form Amide/Alkyl Amine) Start->Target2 Target3 Target: Polymerization (Form Polysulfamide) Start->Target3 Step1A 1. Protect Amine (Boc2O, DIPEA) 2. SuFEx Catalyst + Nucleophile Target1->Step1A Step2A React Amine with Electrophile (Use mild base, e.g., DIPEA) Target2->Step2A Step3A Add Strong Base (DBU/BEMP) Trigger Self-Condensation Target3->Step3A

Decision tree for orthogonal functionalization of bifunctional sulfonyl fluorides.

Troubleshooting & FAQs

Q: Why does my reaction mixture turn into an intractable gum when I add DBU to the starting material? A: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) deprotonates the hydrochloride salt, freeing the secondary amine. Because SuFEx is a highly efficient, modular "click" reaction [2], the free amine rapidly undergoes intermolecular nucleophilic attack on the sulfonyl fluoride of adjacent molecules. This uncontrolled step-growth polymerization causes the gum formation. Solution: Mask the internal amine with a protecting group (e.g., Boc) before adding SuFEx catalysts.

Q: I want to synthesize a sulfonamide by reacting the sulfonyl fluoride group with an external primary amine. Standard SuFEx conditions give low yields. How can I optimize this? A: Aliphatic sulfonyl fluorides are kinetically sluggish toward amines due to the high energy barrier of S-N bond formation and the poor leaving group ability of fluoride without a fluorophilic activator. To overcome this, use the Ca(NTf₂)₂ / DABCO catalytic system developed by Ball and co-workers [3]. Calcium triflimide acts as a hard Lewis acid to coordinate and activate the S-F bond, while DABCO serves as a nucleophilic activator and base, dramatically lowering the activation energy[4].

Q: Can I selectively functionalize the secondary amine while leaving the sulfonyl fluoride intact? A: Yes. The S(VI)-F bond is essentially inert to mild nucleophiles in the absence of a fluorophilic catalyst (like Ca²⁺ or BEMP). You can perform standard amine functionalization (e.g., acylation with acid chlorides) using mild, sterically hindered bases like DIPEA in DCM. DIPEA neutralizes the HCl salt but is too bulky to act as a SuFEx transfer agent, leaving the SO₂F group untouched.

Quantitative Data: SuFEx Catalyst Selection

Catalyst SystemTarget NucleophileTypical LoadingReaction TempKey Mechanism / Causality
DBU / BEMP Phenols / Silyl Ethers5–20 mol%RT to 80 °CBase-mediated deprotonation; strong silicon-fluoride thermodynamic affinity drives the reaction.
Ca(NTf₂)₂ + DABCO Primary/Secondary Amines20 mol% Ca, 2 equiv DABCORTLewis acid (Ca²⁺) activation of the S-F bond; DABCO acts as a base and nucleophilic transfer agent .
BTMG + HMDS Alcohols / Amines1–5 mol%RTSynergistic in situ silylation and strong hindered base activation for accelerated kinetics .

Mechanistic Pathway: Amine SuFEx Activation

Mechanism SO2F Substrate R-SO2F LewisAcid Activation Ca(NTf2)2 coordinates F SO2F->LewisAcid Ca2+ binding TS Transition State S-N bond formation F- leaving LewisAcid->TS Amine Nucleophile R'-NH2 + DABCO Amine->TS Base activation Product Product R-SO2-NH-R' TS->Product -CaF2

Mechanism of Ca(NTf2)2-catalyzed SuFEx amidation of sulfonyl fluorides.

Validated Experimental Protocols

Protocol A: Orthogonal Protection of the Secondary Amine (Self-Validating)

Causality: We use DIPEA instead of Et₃N or DBU because its steric bulk prevents it from activating the SO₂F group, ensuring exclusively N-Boc protection without triggering premature SuFEx.

  • Preparation: Suspend 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) at 0 °C under nitrogen.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA, 2.2 equiv). The solution will become homogenous as the HCl salt is neutralized (1.0 equiv neutralizes the salt; 1.2 equiv drives the protection).

  • Reaction: Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc). Spray with ninhydrin; the disappearance of the secondary amine spot confirms complete protection. LC-MS should show the [M+H]⁺ mass of the Boc-protected product with the characteristic isotopic pattern of the intact SO₂F group.

  • Workup: Wash the organic layer with 1M aqueous HCl (2 x 25 mL) to remove DIPEA, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Ca(NTf₂)₂-Catalyzed SuFEx with an External Amine

Causality: Calcium triflimide is highly hygroscopic. Water will coordinate the Ca²⁺ ions, outcompeting the weak S-F coordination and poisoning the catalyst. Glovebox handling is mandatory to maintain the self-validating integrity of this protocol[4].

  • Preparation: In a flame-dried 20 mL scintillation vial, add the Boc-protected 1-(methylamino)propane-2-sulfonyl fluoride from Protocol A (1.0 equiv, 1.0 mmol), the external primary amine (1.2 equiv), and DABCO (2.0 equiv).

  • Solvent: Dissolve the mixture in anhydrous THF (5.0 mL, 0.2 M concentration).

  • Catalyst Addition: Inside a nitrogen-filled glovebox, weigh Ca(NTf₂)₂ (20 mol%, 0.2 mmol) and add it to the reaction vial. Seal the vial with a PTFE-lined cap.

  • Reaction: Stir vigorously at room temperature for 16–24 hours.

  • Validation Check: Take a 10 µL aliquot, dilute in MeCN, and analyze via ¹⁹F NMR. The disappearance of the sharp S-F peak (~ +50 to +60 ppm) indicates complete conversion to the sulfonamide.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. URL:[Link]

  • Mahapatra, S., Woroch, C. P., Butler, T. W., et al. (2020). SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters. URL:[Link]

  • Barrow, A. S., Smedley, C. J., Zheng, Q., Li, S., Dong, J., & Moses, J. E. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews. URL:[Link]

  • Smedley, C. J., Barrow, A. S., Spiteri, C., et al. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition. URL:[Link]

Sources

Optimization

Technical Support Center: Solubilization and Handling of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubility of bifunctional SuFEx (Sulfur(VI) Fluoride Exchange) reagents.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubility of bifunctional SuFEx (Sulfur(VI) Fluoride Exchange) reagents. 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride is a highly versatile building block, but its dual nature—an ionic amine hydrochloride salt coupled with a highly electrophilic sulfonyl fluoride warhead—presents unique solvation challenges.

This guide provides field-proven, mechanistically grounded strategies to optimize the solubility of this compound in organic solvents without compromising its chemical integrity.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride fail to dissolve in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)? A1: The insolubility is driven by thermodynamics. As a hydrochloride salt, the molecule exists in a highly ordered, ionic crystal lattice. Solvents with low dielectric constants (like DCM or EtOAc) lack the dipole moment required to overcome the 1 and solvate the separated ions[1]. To achieve dissolution, you must either disrupt the lattice using a high-dielectric polar aprotic solvent or chemically convert the salt to its neutral free-base form[2].

Q2: Can I use heat to force the dissolution of the hydrochloride salt in less polar solvents? A2: While increasing the temperature generally improves the solubility of 2[2], it is highly discouraged for this specific compound. Sulfonyl fluorides are exceptionally stable compared to sulfonyl chlorides[3], but applying heat in the presence of trace moisture or nucleophilic impurities can trigger premature. Solubilization should be achieved chemically or via co-solvents at room temperature.

Q3: Does free-basing the compound risk self-condensation (polymerization)? A3: This is a common and valid concern, as the molecule contains both a nucleophile (secondary amine) and an electrophile (sulfonyl fluoride). However, the SuFEx reaction between aliphatic amines and sulfonyl fluorides has a high kinetic barrier. It typically requires (e.g., DBU, pKa ~13.5) or specific catalysts to proceed efficiently. By using a mild, sterically hindered base like N,N -Diisopropylethylamine (DIPEA, pKa ~10.5), you can selectively deprotonate the HCl salt to generate the soluble free base while kinetically trapping the molecule, 4[4].

Part 2: Solvent Selection Guide

To facilitate experimental design, the following table summarizes the expected solvation behavior based on solvent dielectric properties.

SolventDielectric Constant (ε)Co-Solvent SuitabilityExpected Solvation (HCl Salt)Expected Solvation (Free Base)
Dichloromethane (DCM) 8.9LowPoor (< 5 mg/mL)Excellent (> 100 mg/mL)
Tetrahydrofuran (THF) 7.5LowPoor (< 5 mg/mL)Good (> 50 mg/mL)
Acetonitrile (MeCN) 37.5HighModerate (~ 20 mg/mL)Excellent (> 100 mg/mL)
N,N-Dimethylformamide (DMF) 36.7HighExcellent (> 100 mg/mL)Excellent (> 100 mg/mL)
Dimethyl Sulfoxide (DMSO) 46.7HighExcellent (> 100 mg/mL)Excellent (> 100 mg/mL)

Part 3: Solubilization Workflows

G Start 1-(Methylamino)propane-2-sulfonyl fluoride HCl (Solid) CheckSolvent Select Solvent System Start->CheckSolvent LowPolarity Low Polarity Solvent (DCM, THF, EtOAc) CheckSolvent->LowPolarity HighPolarity High Polarity Aprotic (DMF, DMSO, MeCN) CheckSolvent->HighPolarity AddBase Add 1.05 eq DIPEA (In situ free-basing) LowPolarity->AddBase Requires base DirectDissolve Direct Dissolution (Intact HCl Salt) HighPolarity->DirectDissolve High dielectric disrupts lattice Ready Soluble Free Base Ready for SuFEx AddBase->Ready DirectDissolve->Ready Add base when ready

Decision tree for solubilizing 1-(Methylamino)propane-2-sulfonyl fluoride HCl.

Part 4: Troubleshooting Guide

Issue 1: Persistent cloudiness after adding DIPEA to the suspension in DCM.

  • Mechanistic Cause: While the free-based 1-(Methylamino)propane-2-sulfonyl fluoride is highly soluble in DCM, the byproduct of the deprotonation is DIPEA hydrochloride (DIPEA·HCl). At high concentrations (>0.2 M), DIPEA·HCl exceeds its solubility limit in pure DCM and precipitates, mimicking the appearance of undissolved starting material.

  • Field-Proven Solution: Add 5–10% v/v of DMF to the reaction mixture. The high dielectric constant of DMF will immediately solvate the DIPEA·HCl, clarifying the solution and confirming that your SuFEx reagent is fully active.

Issue 2: Loss of the -SO2F peak in 19F NMR after prolonged storage in DMSO.

  • Mechanistic Cause: DMSO is highly hygroscopic. Over time, it absorbs atmospheric water. While sulfonyl fluorides resist neutral water, the presence of trace basic impurities in degraded DMSO can catalyze the 3 to a sulfonic acid[3].

  • Field-Proven Solution: Always use strictly anhydrous, Sure/Seal™ DMSO or DMF. If the solution must be stored, keep it at -20 °C under an argon atmosphere.

Part 5: Self-Validating Experimental Protocols

Protocol 1: Controlled In Situ Free-Basing

Use this protocol when your downstream SuFEx reaction requires a non-polar solvent.

  • Preparation : Suspend 1.0 mmol of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride in 5.0 mL of anhydrous DCM at 0 °C.

    • Validation Check: The mixture must appear as a cloudy, opaque suspension. If the solid dissolves completely before adding base, halt the experiment; your starting material has likely degraded or is not the pure hydrochloride salt.

  • Deprotonation : Slowly add 1.05 mmol of DIPEA dropwise over 2 minutes under vigorous stirring.

    • Validation Check: Within 5–10 minutes, the suspension should transition to a clear or slightly hazy homogeneous solution. This visual shift confirms successful disruption of the ionic lattice and generation of the soluble free base.

  • Verification : Spot the solution on a TLC plate (eluent: 10% MeOH in DCM, visualized with Ninhydrin).

    • Validation Check: A single spot should appear, confirming the presence of the secondary amine without oligomeric streaking, validating that self-condensation has not occurred.

Protocol 2: Co-Solvent Solubilization Strategy

Use this protocol to maintain the stable hydrochloride salt form prior to coupling.

  • Initial Suspension : Add 1.0 mmol of the hydrochloride salt to 4.0 mL of your primary low-polarity solvent (e.g., THF).

    • Validation Check: The salt will remain largely undissolved, settling at the bottom when stirring is paused.

  • Co-Solvent Addition : Add anhydrous DMF in 0.2 mL increments, stirring for 2 minutes after each addition.

    • Validation Check: Monitor the dissolution. Complete solvation typically occurs upon reaching 10–20% v/v DMF. The exact volume required validates the dielectric threshold needed to overcome the specific lattice energy of your batch.

  • Reaction Execution : Proceed with your target SuFEx reaction by adding your electrophile and appropriate base.

Part 6: Mechanistic Causality of Base Selection

G Salt Amine HCl Salt (Kinetically Trapped) MildBase Mild Base (DIPEA) pKa ~ 10.5 Salt->MildBase Deprotonation FreeBase Free Secondary Amine (Monomeric) MildBase->FreeBase StrongBase Strong Base (DBU) pKa ~ 13.5 Oligomer Self-Condensation (Oligomerization) StrongBase->Oligomer Intermolecular SuFEx FreeBase->StrongBase Excess/Strong Base Target Cross-SuFEx Product (with external electrophile) FreeBase->Target Controlled conditions

Mechanistic pathway of amine deprotonation and the causality of base selection in SuFEx.

Sources

Troubleshooting

Ideal storage temperature and conditions for 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride

Welcome to the Technical Support Center for 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (CAS: 2758006-45-8). This guide provides researchers, scientists, and drug development professionals with authoritative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (CAS: 2758006-45-8). This guide provides researchers, scientists, and drug development professionals with authoritative, mechanistically-grounded protocols for the storage, handling, and troubleshooting of this bifunctional Sulfur(VI) Fluoride Exchange (SuFEx) reagent.

Section 1: Core Storage & Handling Guidelines (FAQs)

Q: What is the ideal long-term storage temperature for this compound? A: For long-term preservation (months to years), the compound must be stored desiccated at -20°C to -80°C . While the S–F bond possesses a high homolytic bond dissociation energy (~90.5 kcal/mol) making it thermodynamically stable against reduction and neutral hydrolysis compared to traditional S–Cl bonds (46 kcal/mol)[1], sub-zero temperatures minimize the kinetic energy available for any moisture-mediated degradation pathways.

Q: Why is this compound supplied specifically as a hydrochloride (HCl) salt, and how does this dictate its handling? A: This molecule is a bifunctional probe: it contains both a nucleophilic secondary amine (methylamino) and an highly electrophilic sulfonyl fluoride. If it existed as a free base, the methylamine group would rapidly attack the sulfonyl fluoride of adjacent molecules, leading to uncontrolled polymerization. The HCl salt protonates the amine ( NH2+​ ), completely neutralizing its nucleophilicity. Therefore, maintaining the acidic, protonated state is critical. Exposure to ambient moisture can mediate proton transfer, liberating the free amine and triggering rapid self-condensation. Strict anhydrous storage conditions are mandatory.

Section 2: Troubleshooting Guide

Q: My compound appears as a sticky resin rather than a free-flowing powder. What happened? A:

  • Diagnosis: Moisture ingress has compromised the HCl salt.

  • Causality: The hygroscopic nature of the amine salt caused it to absorb atmospheric water. This local pH shift liberated the free amine, initiating a SuFEx self-polymerization cascade. The sticky resin you observe is a poly-sulfonamide oligomer.

  • Resolution: The current batch is unrecoverable and must be discarded. For future batches, ensure the vial is fully equilibrated to room temperature in a desiccator before opening to prevent condensation.

Q: In my bioconjugation assay, the probe is not labeling target tyrosine or lysine residues efficiently. A:

  • Diagnosis: Incorrect reaction buffer pH or premature probe hydrolysis.

  • Causality: SuFEx reactions with sulfonyl fluorides require specific pH windows to activate target nucleophiles. If your buffer is too acidic, the target residues remain protonated and unreactive. Conversely, if the buffer is excessively basic (pH > 9.0) for prolonged periods, the sulfonyl fluoride will undergo competitive hydroxide-mediated hydrolysis into an inert sulfonate[2]. Furthermore, using amine-containing buffers (like Tris) will competitively consume the probe.

  • Resolution: Optimize your reaction buffer to pH 8.0–8.5 using a non-nucleophilic buffer (e.g., HEPES). If labeling remains poor, consider adding a mild SuFEx catalyst (such as Ca(NTf2)2 or DBU) to activate the S-F bond[3].

Section 3: Quantitative Stability & Reactivity Data

Property / ConditionValue / ObservationMechanistic Rationale
S–F Bond Dissociation Energy ~90.5 kcal/molConfers high thermodynamic stability against reduction and neutral hydrolysis compared to S–Cl bonds (46 kcal/mol)[1].
Ideal Storage Temperature -20°C to -80°CMinimizes thermodynamic kinetic energy for moisture-mediated degradation or self-condensation.
Aqueous Half-Life (pH 4.0 – 7.0) > 24 hoursThe S–F bond is highly resistant to acidic/neutral hydrolysis, remaining intact in physiological buffers[2].
Aqueous Half-Life (pH > 9.0, 65°C) ~10% degradation at 24hSusceptible to hydroxide-mediated nucleophilic attack under harsh basic conditions and elevated heat[2].
Recommended Stock Solvent Anhydrous DMSO / DMFPrevents water-mediated liberation of the free amine and subsequent oligomerization.

Section 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation and Validation of Anhydrous Stock Solutions

Do not simply dissolve the entire bottle. Follow this protocol to ensure longevity and verify integrity.

  • Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which will dissolve the HCl salt and trigger self-condensation.

  • Solubilization: Under an inert atmosphere (Argon/N2), inject anhydrous, amine-free DMSO or DMF to achieve a 10–50 mM concentration.

  • Aliquoting: Dispense the solution into single-use, inert-gas-purged amber vials.

    • Causality: Repeated freeze-thaw cycles introduce moisture and degrade the reagent. Single-use aliquots isolate this risk.

  • Self-Validation Step (LC-MS): Before using a stored aliquot for critical experiments, dilute 1 µL of the stock into 99 µL of LC-MS grade Acetonitrile (0.1% Formic Acid). Run a rapid LC-MS gradient.

    • Validation Criterion: The presence of the intact mass [M+H]+=156.05 m/z (free base mass) with >95% purity confirms the stock is active. The appearance of higher molecular weight polymeric peaks indicates the aliquot has degraded and must be discarded.

Protocol B: Standard SuFEx Bioconjugation Workflow
  • Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 8.0.

    • Causality: Amine buffers (like Tris) will competitively react with the sulfonyl fluoride. pH 8.0 ensures target lysine/tyrosine residues are sufficiently deprotonated to act as nucleophiles without causing rapid probe hydrolysis.

  • Protein Equilibration: Dilute the target protein to 10–50 µM in the reaction buffer.

  • Probe Addition: Add the 1-(Methylamino)propane-2-sulfonyl fluoride probe to a final concentration of 100–500 µM (10x to 50x molar excess). Mix by gentle pipetting.

  • Incubation: Incubate at room temperature for 2–12 hours.

  • Self-Validation Step (Intact Protein MS): Quench the reaction with 1% Formic Acid. Analyze via Intact Protein Mass Spectrometry.

    • Validation Criterion: A mass shift of +136.02 Da (addition of the methylaminopropane-sulfonyl group minus the fluoride leaving group) confirms successful covalent modification.

Section 5: Mechanistic Visualizations

G cluster_0 Improper Storage (Moisture/Heat) cluster_1 Ideal Storage (-20°C, Desiccated) start 1-(Methylamino)propane-2-sulfonyl fluoride HCl moisture Moisture Exposure start->moisture dry_cold Desiccated / Inert Gas start->dry_cold hcl_loss HCl Dissociation (pH Shift) moisture->hcl_loss hydrolysis Sulfonyl Fluoride Hydrolysis moisture->hydrolysis Prolonged Exposure free_amine Free Amine Liberation hcl_loss->free_amine degradation Self-Condensation / Oligomerization free_amine->degradation Intermolecular Attack stable_salt Stable Protonated Amine dry_cold->stable_salt intact_probe Intact SuFEx Probe stable_salt->intact_probe No Nucleophilic Attack

Degradation vs. Stability Pathway: The mechanistic impact of moisture on the HCl salt and S-F bond.

Workflow step1 Equilibrate Vial to Room Temp (30 mins) step2 Open under Argon/N2 Gas step1->step2 step3 Dissolve in Anhydrous DMSO/DMF step2->step3 step4 Aliquot into Single-Use Vials step3->step4 step5 Store at -20°C (Desiccated) step4->step5

Experimental Workflow: Best practices for preparing and storing anhydrous SuFEx stock solutions.

References

  • Synthetic Routes to Arylsulfonyl Fluorides - MDPI (Catalysts). Available at:[Link][4]

  • Sulfur fluoride exchange - Nature Reviews Methods Primers (NIH PMC). Available at:[Link][3]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (NIH PMC). Available at:[Link][2]

Sources

Optimization

Technical Support Center: Optimizing 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride Assays

Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Overview 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (CAS 2758006-45-8) is a highly versatile bifunctional bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Overview

1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (CAS 2758006-45-8) is a highly versatile bifunctional building block used extensively in chemical biology (1)[1]. It features a reactive secondary amine for conjugating fluorophores, affinity tags, or target ligands, and a sulfonyl fluoride (SF) warhead designed for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and Activity-Based Protein Profiling (ABPP).

While sulfonyl fluorides offer an exquisite balance between thermodynamic stability and context-specific reactivity (), a pervasive challenge in these assays is background noise . This noise—often manifesting as band smearing in SDS-PAGE or high false-discovery rates in chemoproteomic mass spectrometry—stems from two primary mechanistic pathways:

  • Off-Target SuFEx Reactivity: The SF group can covalently bind to hyper-reactive tyrosines, lysines, or histidines on non-target proteins. This is particularly problematic when proximal basic residues in off-target binding pockets lower the target nucleophile's pKa, artificially driving reactivity (2)[2].

  • Hydrolytic Electrostatic Binding: Although SFs are highly resistant to reduction and generally stable in water, prolonged exposure to high pH or nucleophilic buffers can hydrolyze the SF into a negatively charged sulfonic acid. This byproduct non-specifically binds to positively charged protein domains via electrostatic interactions.

G Probe SuFEx Probe (SF Warhead) Specific Target Protein (Specific Covalent Bond) Probe->Specific Optimal Conditions OffTarget Off-Target Proteins (Non-specific SuFEx) Probe->OffTarget Excess Probe/Time Hydrolysis Sulfonic Acid Byproduct (Hydrolysis at High pH) Probe->Hydrolysis pH > 8.0 / Nucleophiles Smear Assay Background Noise (Smearing / False Positives) OffTarget->Smear Electrostatic Electrostatic Binding (Non-Covalent) Hydrolysis->Electrostatic Electrostatic->Smear

Mechanistic pathways leading to specific labeling vs. background noise in SuFEx assays.

Troubleshooting FAQs: Resolving Background Noise

Q: My in-gel fluorescence shows a heavy smear rather than distinct bands. What is the root cause? A: Smearing is the hallmark of widespread non-specific labeling. Causality dictates that when probe concentration exceeds the thermodynamic threshold for the target's microenvironment, the SF warhead begins reacting with lower-affinity nucleophiles across the proteome (2)[2]. Solution: Perform a concentration titration. Lower the probe concentration to the 1–10 µM range and restrict incubation time to 30–60 minutes.

Q: Is my assay buffer contributing to the false-positive signals? A: Yes. While sulfonyl fluorides are thermodynamically stable to heat and standard nucleophilic substitution (), buffers containing primary amines (like Tris) at elevated pH can slowly react with the SF group or accelerate its hydrolysis into a sulfonic acid. Solution: Switch to non-nucleophilic buffers such as HEPES or PBS, strictly maintained at pH 7.2–7.4.

Q: How do I eliminate noise caused by the hydrolyzed probe sticking to my proteins? A: Hydrolyzed probes (sulfonic acids) are highly electronegative and will bind electrostatically to positively charged domains. Proper washing is critical for reducing this specific type of background noise (3)[3]. Solution: Implement a stringent wash protocol. Use mild detergents (0.1% SDS or 1% Triton X-100) to disrupt hydrophobic interactions, and if your downstream readout is Mass Spectrometry, incorporate a chaotropic wash (e.g., 8M Urea) to denature proteins and release trapped non-covalent binders.

Quantitative Data: Parameter Optimization Matrix

To systematically reduce noise, adhere to the quantitative boundaries outlined below. Deviating from these parameters exponentially increases the probability of off-target SuFEx reactions.

ParameterSub-Optimal Condition (High Noise)Optimized Condition (Low Noise)Mechanistic Rationale
Probe Concentration > 50 µM1 – 10 µMPrevents saturation of specific sites and spillover to low-affinity off-targets.
Incubation Time > 4 hours30 – 60 minutesMinimizes kinetic accumulation of slow, non-specific covalent adducts.
Buffer pH pH > 8.0pH 7.2 – 7.4Prevents base-catalyzed hydrolysis of the sulfonyl fluoride warhead.
Wash Additives PBS onlyPBS + 0.1% SDS / 1% TritonDisrupts electrostatic and hydrophobic non-covalent interactions.
Quenching Agent None1 mM DTT or HydroxylamineCompetitively reacts with residual probe before downstream processing.

Self-Validating Experimental Protocol: Proteome Labeling & Washing

To ensure trustworthiness, every step in this protocol includes built-in validation controls. This methodology is adapted from standardized Activity-Based Probe workflows (3)[3].

G A 1. Lysate Prep (HEPES pH 7.4) B 2. Probe Incubation (1-10 µM, 1h) A->B C 3. Quenching (1mM DTT) B->C D 4. Stringent Wash (SDS/Triton) C->D E 5. Readout (Validation) D->E

Optimized workflow for SuFEx probe labeling with integrated quenching and washing.

Step 1: Proteome Preparation
  • Lyse cells in 50 mM HEPES, 150 mM NaCl, pH 7.4 containing protease inhibitors. (Critical Causality: Ensure the inhibitor cocktail does NOT contain AEBSF or PMSF, as these are also sulfonyl fluorides and will competitively block your probe).

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to clear the lysate.

  • Validation Check: Quantify protein concentration using a BCA assay. Normalize all samples to exactly 1.0 mg/mL to ensure consistent probe-to-protein ratios.

Step 2: Probe Incubation (The Labeling Phase)
  • Prepare a 100x stock of your synthesized 1-(Methylamino)propane-2-sulfonyl fluoride probe in anhydrous DMSO.

  • Add the probe to the proteome to a final concentration of 5 µM (DMSO should not exceed 1% v/v).

  • Self-Validating Control: Always include a "Vehicle Control" (1% DMSO only) and a "Competition Control" (pre-incubate with 50 µM of the non-fluorophore-tagged parent ligand for 30 mins prior to probe addition).

  • Incubate at room temperature for exactly 60 minutes .

Step 3: Quenching (Halting Reactivity)
  • Add 1 mM DTT (Dithiothreitol) or 10 mM Hydroxylamine to the reaction.

  • Incubate for 15 minutes. Causality: This step is critical. DTT acts as a strong nucleophile that rapidly reacts with any remaining unbound sulfonyl fluoride, neutralizing the warhead and preventing it from non-specifically labeling proteins during the subsequent denaturation steps.

Step 4: Stringent Washing (Removing Background)
  • Precipitate the proteins using Chloroform/Methanol precipitation to remove small molecules and lipids.

  • Resuspend the protein pellet in a stringent wash buffer: PBS containing 0.1% SDS and 1% Triton X-100 . Sonicate briefly if the pellet is difficult to dissolve.

  • If proceeding to in-gel fluorescence, boil in Laemmli buffer for 5 mins. If proceeding to MS, perform an 8M Urea wash on-bead.

  • Validation Check: Run the samples on SDS-PAGE. The "Competition Control" lane should show a >80% reduction in signal intensity compared to the test lane, validating that the remaining signal is target-specific and not background noise.

References

  • Methylamino propane | Sigma-Aldrich Source: Sigma-Aldrich URL
  • Structure-based design and analysis of SuFEx chemical probes Source: NIH PMC URL
  • SuFEx:次世代クリック反応として期待のスルホニルフルオリド Source: Sigma-Aldrich URL
  • Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes Source: ChemRxiv URL

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride

Welcome to the advanced troubleshooting and methodology guide for handling 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride[1]. As a Senior Application Scientist, I frequently encounter challenges with this speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology guide for handling 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride[1]. As a Senior Application Scientist, I frequently encounter challenges with this specific bifunctional Sulfur(VI) Fluoride Exchange (SuFEx) building block. It presents a unique chemical dichotomy: while sulfonyl fluorides are generally celebrated for their thermodynamic stability and resistance to hydrolysis[2][3], this specific molecule is highly susceptible to moisture-driven side reactions when activated.

This guide synthesizes field-proven protocols and causality-driven explanations to ensure high-fidelity SuFEx couplings in your laboratory.

Section 1: Chemical Profiling & Quantitative Data

Understanding the physical and chemical parameters of your reagent is the first step in preventing experimental failure. The table below summarizes the critical data driving our handling protocols.

ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 191.65 g/mol [1]Requires precise stoichiometric calculation when scaling SuFEx reactions.
Salt Form Hydrochloride (HCl)[1]Protonates the secondary amine to prevent spontaneous self-polymerization, but renders the solid highly hygroscopic.
Hydrolytic Stability Stable at pH < 7[3]The S(VI)-F bond resists hydrolysis under neutral/acidic conditions, allowing for stable long-term storage if kept dry.
Base Sensitivity Labile at pH > 8 (in H₂O)[3][4]Addition of base liberates the nucleophilic amine and activates trace moisture, causing rapid competitive hydrolysis.
Target Moisture Limit < 50 ppm in solventEnsures the rate of the desired SuFEx cross-coupling vastly exceeds the rate of water-mediated degradation.
Section 2: Diagnostic FAQs (Mechanistic Troubleshooting)

Q1: Why does my reagent degrade into a clumpy, intractable solid upon storage, despite the known stability of sulfonyl fluorides? Causality: While sulfonyl fluorides exhibit remarkable thermodynamic and redox stability compared to their sulfonyl chloride counterparts[2][5], this specific reagent is isolated as a hydrochloride salt to prevent the secondary amine from spontaneously reacting with the sulfonyl fluoride. However, the HCl salt matrix is inherently hygroscopic. When exposed to ambient humidity, it absorbs water, creating an acidic, aqueous micro-environment that physically degrades the crystalline structure. Self-Validating System: To verify the integrity of a clumpy batch, dissolve a 10 mg sample in anhydrous acetonitrile and perform a Karl Fischer titration. If the water content exceeds 500 ppm, the reagent matrix is compromised. Concurrently, run a baseline LC-MS; intact reagent will show the expected [M+H]⁺ mass without the [M-F+OH] hydrolysis peak.

Q2: Upon adding a base (e.g., DBU or TEA) to initiate my SuFEx reaction, I observe immediate precipitation and my target yield drops below 10%. What is happening? Causality: You are triggering a cascade of competitive side reactions. The addition of base serves two purposes: it liberates the secondary amine (making it a potent nucleophile) and activates the SuFEx exchange[5]. If trace moisture is present in your solvent or introduced via the hygroscopic reagent, the base will also activate the water molecules. This leads to rapid hydrolysis of the -SO₂F group[4]. Furthermore, the liberated amine can attack the sulfonyl fluoride of adjacent molecules, leading to uncontrolled oligomerization. Self-Validating System: Analyze the precipitate via LC-MS. If you observe repeating mass units of (M+155), you are confirming intermolecular oligomerization. If you observe a dominant [M-F+OH] peak, moisture-driven hydrolysis is the primary failure mode.

Q3: How can I differentiate between a moisture-degraded reagent and a failed SuFEx catalytic cycle? Causality: SuFEx reactions often require specific catalysts (e.g., HOBt, DABCO, or Ca(NTf₂)₂) to lower the activation barrier for sterically hindered nucleophiles[2]. A failed reaction might not be a moisture issue, but a kinetic one. Self-Validating System: Run a positive control reaction. React your batch of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride with a highly reactive, simple nucleophile (e.g., phenol) using 10 mol% HOBt and DBU in anhydrous toluene[2]. If the corresponding phenyl sulfonate forms quantitatively, your reagent is perfectly dry and active; the failure in your main experiment is due to the specific nucleophile or catalyst choice.

Section 3: Step-by-Step Methodologies for Moisture-Sensitive Handling

To prevent the aforementioned failure modes, implement the following self-validating workflow.

Protocol A: Inert Storage and Dispensing
  • Cold Chain Maintenance: Store the reagent at -20°C in a sealed secondary container filled with indicating Drierite[6].

  • Thermal Equilibration (Critical): Before opening, allow the sealed container to warm to room temperature for at least 60 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the batch[7].

  • Inert Dispensing: Transfer the vial into a glovebox maintained under an Argon atmosphere (H₂O < 1 ppm, O₂ < 1 ppm)[7].

  • Weighing: Weigh the required mass into a pre-dried Schlenk tube or a vial with a PTFE-lined septum cap. Seal tightly before removing from the glovebox.

Protocol B: Anhydrous SuFEx Reaction Setup (Schlenk Technique)
  • Glassware Preparation: Flame-dry a Schlenk flask under high vacuum (0.1 mbar) for 5 minutes. Backfill with dry Argon. Repeat this cycle three times[7].

  • Solvent Transfer: Using a dry syringe or cannula, transfer freshly distilled, anhydrous solvent (e.g., DCM or Toluene, verified < 50 ppm H₂O via Karl Fischer) into the flask[6][7].

  • Reagent Introduction: Add the pre-weighed 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride under a positive counter-flow of Argon.

  • Kinetic Control (Cooling): Cool the reaction mixture to 0°C using an ice bath. Causality: Lowering the temperature suppresses the rate of intermolecular oligomerization when the amine is subsequently liberated.

  • Base Addition: Add the base (e.g., DBU or BEMP) dropwise over 10 minutes. The slow addition ensures the base is immediately consumed by the target cross-coupling reaction rather than activating trace water or promoting self-polymerization.

Section 4: Reaction Logic & Workflow Visualization

MoistureControl A 1-(Methylamino)propane-2-sulfonyl fluoride HCl (Hygroscopic) B Glovebox Handling (H2O < 1 ppm) A->B Strict Protocol C Ambient Air Exposure (Moisture Absorption) A->C Protocol Breach D Anhydrous SuFEx Reaction (Base Added) B->D Schlenk Transfer E Wet Reaction Mixture (Base Added) C->E Water Introduced F Target Sulfonamide (High Yield) D->F Kinetic Control (0°C) G Hydrolysis & Oligomerization (Reaction Failure) E->G Base Activates H2O & Amine

Workflow and causality of moisture exposure during SuFEx reactions with bifunctional reagents.

References
  • [1] Sigma-Aldrich. Methylamino propane | Sigma-Aldrich: 1-(methylamino)propane-2-sulfonyl fluoride hydrochloride.1

  • [2] ACS Catalysis. SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes.2

  • [4] Enamine. 1-Bromoethene-1-sulfonyl fluoride.4

  • [3] PMC - NIH. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media.3

  • [5] rhhz.net. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.5

  • [7] Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.7

  • [6] Benchchem. Technical Support Center: Managing Moisture Sensitivity of Fluorinating Agents.6

Sources

Reference Data & Comparative Studies

Validation

1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride vs sulfonyl chlorides for protein modification

An in-depth technical analysis comparing traditional sulfonyl chlorides with next-generation aliphatic sulfonyl fluorides, focusing on the bifunctional probe 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride. Mech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing traditional sulfonyl chlorides with next-generation aliphatic sulfonyl fluorides, focusing on the bifunctional probe 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride.

Mechanistic Divergence: The Causality Behind the Chemistry

For decades, covalent protein modification relied heavily on highly reactive electrophiles. Sulfonyl chlorides (SCs) were historically utilized to target nucleophilic amino acids; however, their application in precision chemical biology is severely limited by fundamental thermodynamic flaws. The transition to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has established sulfonyl fluorides (SFs) as privileged warheads, with aliphatic variants like 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride offering unprecedented structural and functional advantages.

The Fall of Sulfonyl Chlorides: Hydrolysis and Promiscuity

Sulfonyl chlorides suffer from a lack of chemoselectivity. In aqueous physiological buffers, the S-Cl bond undergoes rapid heterolytic cleavage, leading to dead-end sulfonic acid byproducts before the probe can even reach its target[1]. Furthermore, when SCs do encounter a protein, they react indiscriminately with highly exposed surface lysines. This pan-electrophilic behavior generates heterogeneous, irreproducible mixtures of labeled proteins, rendering SCs unsuitable for site-specific bioconjugation or target identification.

The Rise of SuFEx: Thermodynamic Stability and Proximity-Driven Activation

Sulfonyl fluorides possess a unique balance of aqueous stability and latent reactivity. Because fluorine is highly electronegative, the S-F bond is thermodynamically stable and highly resistant to reductive cleavage[2]. SFs do not spontaneously hydrolyze in water. Instead, they require a specific microenvironment to activate.

When an SF probe binds to a protein, the local environment (often a hydrogen-bonding network or a nearby basic residue) activates the S-F bond. This proximity-enabled SuFEx reaction allows the SF to selectively covalently bond with context-specific nucleophiles, including Tyrosine, Lysine, Histidine, Serine, and Threonine[2][3]. The reaction follows a strict two-step kinetic mechanism: noncovalent binding followed by covalent bond formation[4].

The Aliphatic Advantage and Bifunctional Orthogonality

While early SuFEx probes were predominantly flat aromatic compounds, 1-(Methylamino)propane-2-sulfonyl fluoride introduces two critical upgrades:

  • High sp³ Character : Aliphatic scaffolds provide better three-dimensional spatial fitness for protein binding pockets compared to planar aromatic rings, resulting in higher water solubility and lower off-target toxicity[5].

  • Bifunctional Orthogonality : Attempting to synthesize an SC version of this molecule (a molecule containing both an amine and a sulfonyl chloride) would result in immediate self-polymerization. The inert nature of the SF group allows the secondary amine (methylamino) to exist harmoniously in the same molecule[1]. This creates a versatile "connective hub" where the amine can be functionalized with a fluorophore or affinity tag without prematurely triggering the warhead[6].

MechanisticDivergence SC Sulfonyl Chlorides (SCs) Highly Reactive, Unstable Water1 Aqueous Buffer (pH 7.4) SC->Water1 OffTarget Indiscriminate Labeling (All Surface Lysines) SC->OffTarget SF Sulfonyl Fluorides (SFs) SuFEx-Enabled, Stable Water2 Aqueous Buffer (pH 7.4) SF->Water2 Hydrolysis Rapid Hydrolysis (Dead-end Sulfonic Acid) Water1->Hydrolysis Stable Thermodynamically Stable (Resists Hydrolysis) Water2->Stable SuFEx Proximity-Driven SuFEx (Context-Specific Tyr, Lys, His) Stable->SuFEx Protein Binding

Figure 1: Mechanistic divergence between Sulfonyl Chlorides and SuFEx-enabled Sulfonyl Fluorides.

Quantitative Performance Comparison

The following table summarizes the physicochemical and reactive differences between traditional sulfonyl chlorides, first-generation aromatic sulfonyl fluorides, and the aliphatic 1-(Methylamino)propane-2-sulfonyl fluoride.

Performance ParameterSulfonyl Chlorides (SCs)Aromatic Sulfonyl Fluorides1-(Methylamino)propane-2-sulfonyl fluoride
Aqueous Half-Life (pH 7.4) < 5 minutesDays to WeeksDays to Weeks
Protein Reactivity Trigger Spontaneous / IndiscriminateProximity-Driven (SuFEx)Proximity-Driven (SuFEx)
Targetable Residues Lysine, N-terminiTyr, Lys, His, Ser, Thr[7]Tyr, Lys, His, Ser, Thr[3]
sp³ Character (Fsp³) Low (Planar)Low (Planar)High (Optimal 3D Fit) [5]
Bifunctional Stability Poor (Self-polymerizes)ModerateExcellent (Orthogonal Amine)
Reduction Resistance Low (Easily cleaved)High (Heterolytic cleavage)High (Heterolytic cleavage)[2]

Experimental Workflows: A Self-Validating System

To leverage 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride for chemical biology, a two-step workflow is utilized. The experimental design validates the orthogonal stability of the SF group during standard amine coupling, followed by its selective activation in the presence of a target protein.

Protocol A: Payload Conjugation (Amine Functionalization)

Objective: Attach a reporter tag (e.g., Cy5-NHS ester) to the secondary amine without degrading the SF warhead. Causality: The starting material is supplied as a hydrochloride salt to protect the secondary amine from oxidation. Neutralization with a mild, non-nucleophilic base (DIPEA) frees the amine for nucleophilic attack on the NHS ester. The SF group remains completely inert to these acylation conditions[5].

  • Preparation: Dissolve 1.0 equivalent of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride in anhydrous DMF to a concentration of 50 mM.

  • Neutralization: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Vortex briefly.

  • Conjugation: Add 1.1 equivalents of Cy5-NHS ester (or desired PEG/affinity tag).

  • Incubation: Stir the reaction mixture at room temperature for 2 hours protected from light.

  • Validation & Purification: Purify the resulting tagged SF-probe via preparative RP-HPLC. The survival of the S-F bond is confirmed via mass spectrometry (loss of S-F mass is not observed).

Protocol B: Proximity-Enabled Protein Modification

Objective: Covalently label the target protein using the purified, tagged SF-probe. Causality: The SF warhead will not react with water or random surface lysines. It requires the specific microenvironment of the protein's binding pocket to induce SuFEx[4].

  • Equilibration: Prepare a 10 µM solution of the target protein in physiological buffer (e.g., PBS, pH 7.4). Avoid buffers containing primary amines (like Tris) to prevent competitive side reactions over long incubations.

  • Incubation: Add the tagged SF-probe to a final concentration of 50 µM (5x molar excess). Incubate at 37°C for 4–12 hours. The initial reversible binding event dictates the rate of the subsequent covalent S-F bond cleavage[4].

  • Clearance: Remove unreacted probe via size-exclusion chromatography (e.g., PD-10 desalting column).

  • Validation: Digest the labeled protein with trypsin and analyze via LC-MS/MS peptide mapping to confirm the exact site of modification (typically a context-specific Tyr, Lys, or His residue)[7].

ExperimentalWorkflow Probe 1-(Methylamino)propane-2-sulfonyl fluoride (Bifunctional Scaffold) Step1 Step 1: Payload Conjugation React secondary amine with NHS-Ester (e.g., Fluorophore) Probe->Step1 Intermediate Tagged SF-Probe (SF group remains inert) Step1->Intermediate Step2 Step 2: Protein Incubation Introduce to target protein in physiological buffer Intermediate->Step2 Activation Proximity-Enabled Activation Microenvironment triggers S-F cleavage Step2->Activation Product Site-Specifically Labeled Protein (Stable Covalent Conjugate) Activation->Product

Figure 2: Two-step bioconjugation workflow utilizing 1-(Methylamino)propane-2-sulfonyl fluoride.

References

  • Title: Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)
  • Source: rsc.
  • Source: sigmaaldrich.
  • Source: pnas.
  • Source: nih.
  • Source: acs.
  • Title: Sulfur(VI)
  • Source: mdpi.

Sources

Comparative

Next-Generation Aqueous-Stable Sulfonyl Fluorides: A Comparative Guide to 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride vs. Classic PMSF

For decades, Phenylmethylsulfonyl fluoride (PMSF) has served as the foundational serine protease inhibitor in biochemistry and a legacy warhead in chemical biology[1][2]. However, its extreme hydrophobicity, high toxicit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For decades, Phenylmethylsulfonyl fluoride (PMSF) has served as the foundational serine protease inhibitor in biochemistry and a legacy warhead in chemical biology[1][2]. However, its extreme hydrophobicity, high toxicity, and rapid aqueous degradation have consistently bottlenecked complex, multi-day proteomic workflows[3].

The advent of engineered aliphatic sulfonyl fluorides—specifically 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (MAPSF-HCl) —represents a paradigm shift. By replacing the benzylic architecture of PMSF with an aliphatic backbone and a hydrophilic secondary amine salt[4], MAPSF-HCl eliminates the need for denaturing organic solvents and provides exceptional hydrolytic stability. This guide objectively compares the reactivity, stability, and application profiles of these two reagents, providing validated protocols for modern drug development and proteomic research.

Mechanistic Divergence: Causality of Reactivity and Stability

To understand the performance gap between PMSF and MAPSF-HCl, one must analyze their structural chemistry and degradation pathways.

The PMSF Flaw: E1cB Elimination PMSF is an aromatic-aliphatic hybrid where the sulfonyl fluoride is attached to a benzylic carbon. The electron-withdrawing nature of the phenyl ring makes the alpha-protons highly acidic. In aqueous buffers (pH > 7.0), hydroxide ions rapidly abstract these protons, triggering an E1cB elimination mechanism [1]. This forms a highly reactive, transient sulfene intermediate that is immediately quenched by water to form an inactive sulfonate. Consequently, PMSF has an abysmal half-life of ~35 minutes at pH 8.0 (25°C)[2].

The MAPSF-HCl Advantage: Aliphatic Stability & Electrostatic Targeting MAPSF-HCl (CAS: 2758006-45-8) is a purely aliphatic sulfonyl fluoride[4]. The absence of a benzylic system drastically raises the pKa of the alpha-protons, effectively shutting down the E1cB elimination pathway[5]. Instead, it undergoes slow, direct hydrolysis, extending its aqueous half-life to >24 hours. Furthermore, the protonated methylamino group (ammonium salt) serves a dual purpose:

  • Absolute Water Solubility: It allows direct dissolution in aqueous buffers, bypassing the need for cytotoxic and protein-denaturing solvents like DMSO or isopropanol[3].

  • Target Specificity: At physiological pH, the positive charge mimics basic amino acid side chains (Arg/Lys), biasing the inhibitor toward the S1 specificity pocket of trypsin-like serine proteases, enhancing binding kinetics compared to the non-specific hydrophobic phenyl ring of PMSF[6].

G PMSF PMSF (Benzylic) Sulfene Sulfene (Reactive) PMSF->Sulfene E1cB (Fast) Serine Serine Inhibition PMSF->Serine Ser-OH Hydrolysis Hydrolyzed (Inactive) Sulfene->Hydrolysis H2O MAPSF MAPSF-HCl (Aliphatic) Stable Aqueous Stable MAPSF->Stable H2O (Slow) Targeted Targeted SuFEx MAPSF->Targeted Ser-OH / Tyr-OH

Mechanistic divergence: PMSF rapid E1cB hydrolysis vs. MAPSF-HCl aqueous stability.

Quantitative Performance Comparison

The following table summarizes the physicochemical properties and operational metrics of both reagents, derived from structural analysis and established literature[1][2][5][7].

ParameterPMSF (Classic)MAPSF-HCl (Next-Generation)
CAS Number 329-98-62758006-45-8
Chemical Architecture Benzylic Sulfonyl FluorideAliphatic Sulfonyl Fluoride Salt
Aqueous Solubility < 0.1 mg/mL (Requires Isopropanol/DMSO)> 50 mg/mL (Directly soluble in water)
Aqueous Half-Life (pH 7.5, 25°C) ~55 minutes> 24 hours
Degradation Mechanism Rapid E1cB elimination to sulfeneSlow direct nucleophilic attack
Primary Targets Broad-spectrum Serine ProteasesTrypsin-like Proteases, SuFEx Hubs
SuFEx Bioconjugation Utility Poor (Hydrolyzes during functionalization)Excellent (Bifunctional, stable linker)
Toxicity Profile High (Neurotoxic, highly volatile)Moderate (Lower volatility, salt form)

Experimental Workflows & Protocols

The structural differences between these two reagents dictate entirely different laboratory handling procedures. The protocols below are designed as self-validating systems to ensure maximum target engagement and minimal off-target protein precipitation.

Protocol 1: Mammalian Cell Lysis for Proteomic Profiling

This protocol highlights the operational advantage of MAPSF-HCl in extended purification workflows.

Workflow Causality: Because PMSF degrades rapidly in water, it must be added continuously throughout a multi-hour purification process[2]. Each addition introduces more organic solvent (isopropanol), which cumulatively destabilizes the native protein fold. MAPSF-HCl is added once in purely aqueous form.

Step-by-Step Methodology:

  • Stock Preparation:

    • PMSF: Dissolve in 100% anhydrous isopropanol to create a 200 mM stock. Store at -20°C and protect from moisture[8].

    • MAPSF-HCl: Dissolve directly in ddH₂O to create a 100 mM stock.

  • Lysis Buffer Integration:

    • PMSF: Add stock to the lysis buffer to a final concentration of 1 mM immediately (< 1 minute) before resuspending the cell pellet[8].

    • MAPSF-HCl: Add stock to the lysis buffer to a final concentration of 1 mM. The buffer can be stored on ice for several hours prior to use.

  • Tissue Homogenization & Lysis: Homogenize the sample at 4°C for 30 minutes.

  • Downstream Processing (The Critical Divergence):

    • PMSF: If lysate fractionation or column chromatography takes longer than 45 minutes, you must spike the sample with an additional 0.5 mM PMSF to maintain protease inhibition[2].

    • MAPSF-HCl: Proceed with multi-hour chromatography steps without replenishing the inhibitor. The aliphatic sulfonyl fluoride remains intact and active.

Workflow Start Cell Lysis Buffer PMSF_Path Classic PMSF Start->PMSF_Path MAPSF_Path MAPSF-HCl Start->MAPSF_Path PMSF_Prep Dissolve in iPrOH (Toxic/Denaturing) PMSF_Path->PMSF_Prep MAPSF_Prep Dissolve in ddH2O (Biocompatible) MAPSF_Path->MAPSF_Prep PMSF_Add Re-add every 30 min (t1/2 = 35 min) PMSF_Prep->PMSF_Add MAPSF_Add Add once at start (Stable >24h) MAPSF_Prep->MAPSF_Add

Comparative cell lysis workflow: MAPSF-HCl eliminates organic solvents and repeated dosing.

Protocol 2: Synthesis of a Custom Chemoproteomic Probe via SuFEx

Unlike PMSF, MAPSF-HCl is a bifunctional molecule. It contains a reactive secondary amine and a stable aliphatic sulfonyl fluoride. This allows researchers to utilize Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry to build custom activity-based probes (ABPs)[7][9].

Workflow Causality: The aliphatic S-F bond is highly stable to mild aqueous basic conditions[5]. Therefore, we can selectively react the secondary amine with an NHS-ester (e.g., a fluorophore) without hydrolyzing the sulfonyl fluoride warhead.

Step-by-Step Methodology:

  • Bioconjugation: In a dark microcentrifuge tube, combine 10 mM MAPSF-HCl and 5 mM NHS-Rhodamine in 100 mM Sodium Bicarbonate buffer (pH 8.3).

  • Incubation: React for 2 hours at room temperature. The secondary amine of MAPSF-HCl will undergo nucleophilic acyl substitution with the NHS-ester to form a stable amide bond.

  • Purification: Isolate the newly formed Rhodamine-MAPSF probe via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the fractions containing the intact probe.

  • Chemoproteomic Labeling: Incubate 50 µM of the purified Rhodamine-MAPSF probe with live cell lysates for 1 hour. The aliphatic sulfonyl fluoride acts as a SuFEx hub, covalently modifying hyper-reactive serine or tyrosine residues in enzyme active sites[7].

  • Analysis: Resolve the labeled proteome via SDS-PAGE and visualize using in-gel fluorescence scanning.

Conclusion

While PMSF remains a widely recognized name in biochemistry[1], its chemical limitations—specifically its rapid E1cB-mediated hydrolysis and absolute insolubility in water—make it a suboptimal choice for modern, high-throughput, or multi-day workflows[2][6].

1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride represents a rational evolution in reagent design[4]. By leveraging an aliphatic backbone to ensure hydrolytic stability[5] and an amine salt to guarantee aqueous solubility, it acts not only as a superior, solvent-free protease inhibitor but also as a versatile building block for SuFEx-based chemoproteomics[7][9]. For researchers prioritizing sample integrity and reproducibility, transitioning to aliphatic sulfonyl fluoride salts is a scientifically sound imperative.

Sources

Validation

Mass spectrometry validation of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride protein adducts

Mass Spectrometry Validation of 1-(Methylamino)propane-2-sulfonyl Fluoride Protein Adducts: A Comparative Guide Introduction The expansion of targeted covalent inhibitors and chemoproteomic probes has driven the need for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation of 1-(Methylamino)propane-2-sulfonyl Fluoride Protein Adducts: A Comparative Guide

Introduction

The expansion of targeted covalent inhibitors and chemoproteomic probes has driven the need for versatile electrophilic warheads. While cysteine-targeting acrylamides have historically dominated the landscape, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a powerful paradigm for targeting context-specific tyrosine, lysine, serine, and histidine residues[1]. Among these, 1-(methylamino)propane-2-sulfonyl fluoride hydrochloride (CAS 2758006-45-8) represents a highly adaptable aliphatic sulfonyl fluoride. Its reduced steric bulk compared to traditional aryl sulfonyl fluorides allows for superior penetration into sterically restricted binding pockets[2]. However, rigorous mass spectrometry (MS) validation is critical to confirm target engagement, map the exact site of modification, and determine adduct stoichiometry[3].

Chemistry and Mechanism of Action

Sulfonyl fluorides (SFs) are privileged covalent warheads because they possess a unique balance of aqueous stability and protein reactivity[1]. Unlike sulfonyl chlorides, which are highly reactive and prone to rapid hydrolysis, the S-F bond is exclusively heterolytically cleaved. This requires a specific protein microenvironment—typically a proximal basic residue—to activate the target nucleophile[4]. When 1-(methylamino)propane-2-sulfonyl fluoride enters a binding site, it undergoes a proximity-driven SuFEx reaction, resulting in the loss of hydrogen fluoride (HF) and the formation of a stable sulfonate or sulfonamide adduct[5].

SuFEx_Mechanism Probe 1-(Methylamino)propane- 2-sulfonyl fluoride Adduct Covalent Adduct (+135.04 Da) Probe->Adduct SuFEx Reaction (Loss of HF) Protein Target Protein (Tyr, Lys, Ser) Protein->Adduct Nucleophilic Attack Digestion Trypsin Digestion (pH < 7.5) Adduct->Digestion Denaturation MS LC-MS/MS Analysis Digestion->MS Peptide Mapping

Caption: SuFEx-mediated covalent modification and LC-MS/MS validation workflow.

Comparative Performance Analysis

To select the appropriate covalent warhead, researchers must weigh reactivity, stability, and residue specificity. The table below objectively compares 1-(methylamino)propane-2-sulfonyl fluoride against alternative electrophiles.

Feature1-(Methylamino)propane-2-sulfonyl fluorideAryl Sulfonyl Fluorides (e.g., AEBSF)Aryl FluorosulfatesAcrylamides
Target Residues Tyr, Lys, Ser, His, ThrTyr, Lys, Ser, HisTyr, LysCys
Reactivity High / TunableModerateLow (Microenvironment dependent)High (for Cys)
Aqueous Stability ModerateModerateVery HighHigh
Steric Bulk Low (Aliphatic)High (Aromatic)High (Aromatic)Low to Moderate
MS Detectability Excellent (+135.04 Da shift)Excellent (+183.04 Da shift for AEBSF)Good (Prone to β-elimination)Excellent

Causality Insight: Aryl fluorosulfates exhibit extreme kinetic stability and almost exclusively react with tyrosines in highly specific microenvironments[6]. In contrast, the aliphatic nature of 1-(methylamino)propane-2-sulfonyl fluoride provides a broader reactivity profile, making it an excellent candidate for initial activity-based protein profiling (ABPP) and cross-linking mass spectrometry (CXMS) where capturing transient interactions across multiple residue types (Tyr, Lys, Ser) is desired[7].

Experimental Protocols for MS Validation

Validating the formation of the 1-(methylamino)propane-2-sulfonyl adduct requires a self-validating two-tier approach: Intact Protein MS (to confirm overall stoichiometry) and LC-MS/MS Peptide Mapping (to localize the modification site)[3].

Protocol 1: Intact Protein Mass Spectrometry (Top-Down)

Objective: Determine the number of adducts per protein molecule to ensure the probe is not promiscuously labeling the target.

  • Incubation: Incubate the target recombinant protein (10 µM) with a 5- to 10-fold molar excess of 1-(methylamino)propane-2-sulfonyl fluoride hydrochloride in HEPES buffer (50 mM, pH 7.4) for 1–4 hours at 37°C.

    • Expert Rationale: Avoid Tris or primary amine-containing buffers, as they can act as competitive nucleophiles and quench the sulfonyl fluoride probe before it reaches the protein target.

  • Desalting: Remove unreacted probe using a Zeba spin desalting column (7K MWCO) or via online LC desalting using a C4 trap column.

  • MS Acquisition: Analyze the intact protein using a high-resolution Q-TOF or Orbitrap mass spectrometer.

  • Deconvolution: Deconvolute the raw multiply-charged spectra using software (e.g., BioPharma Finder). Look for a mass shift of +135.04 Da (the exact mass of the C4H9NO2S moiety added after the loss of HF) relative to the unmodified protein[2].

Protocol 2: Bottom-Up LC-MS/MS Peptide Mapping

Objective: Identify the specific amino acid residue modified by the probe.

  • Denaturation and Reduction: Denature the adducted protein with 8M urea. Reduce disulfide bonds with 10 mM DTT (37°C, 30 min) and alkylate with 20 mM iodoacetamide (dark, 30 min).

  • Proteolytic Digestion: Dilute the urea concentration to <2M using 50 mM HEPES (pH 7.5). Add Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Expert Rationale: Standard proteomics protocols use ammonium bicarbonate at pH 8.0–8.5. However, sulfonyl fluoride adducts (particularly on tyrosine) can undergo hydrolysis at elevated pH over extended periods[3]. Maintaining the digestion pH strictly at or slightly below 7.5 minimizes adduct loss and preserves the signal.

  • Desalting: Acidify the digest with 1% formic acid and desalt using C18 StageTips.

  • LC-MS/MS Analysis: Separate peptides using a nano-UHPLC system coupled to a high-resolution mass spectrometer. Use a data-dependent acquisition (DDA) method with HCD fragmentation.

  • Data Processing: Search the raw data against the target protein sequence. Set a dynamic (variable) modification of +135.037 Da on Tyr, Lys, Ser, Thr, and His residues[7].

MS_Logic Raw Raw MS/MS Spectra Search Database Search (Var Mod: +135.037 Da) Raw->Search Filter FDR Filtering (<1%) Search->Filter Validate Manual Spectrum Validation (b/y ion coverage) Filter->Validate Localize Site Localization (Tyr, Lys, Ser, His) Validate->Localize Confirm Modification

Caption: Bioinformatics pipeline for identifying sulfonyl fluoride modified peptides.

Data Interpretation and Quality Control

The presence of a precursor mass shift in the database search is insufficient on its own. A self-validating MS/MS spectrum must demonstrate continuous b- and y-ion series flanking the modified residue. Furthermore, researchers must account for potential neutral losses during fragmentation. Sulfonate adducts on serine or threonine can sometimes undergo β-elimination during HCD fragmentation, resulting in a dehydrated peptide mass[6]. Manual verification of the MS/MS spectra is mandatory to ensure the modification is confidently localized and not an algorithmic artifact of gas-phase rearrangement.

References

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed.3

  • Structure-based design and analysis of SuFEx chemical probes. PMC - NIH.4

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.1

  • Robust Chemical Cross-linking of Proteins and Protein Complexes via SuFEx Click Chemistry. ACS Publications.5

  • Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology.2

  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC - NIH.6

  • Clickable Multitargeting Cross-Linkers Based on SuFEx for In Vivo Cross-Linking Mass Spectrometry. Analytical Chemistry - ACS Publications.7

Sources

Comparative

HPLC method development for 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride purity analysis

An In-Depth Guide to HPLC Method Development for the Purity Analysis of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride Authored by a Senior Application Scientist The robust analytical characterization of highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to HPLC Method Development for the Purity Analysis of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride

Authored by a Senior Application Scientist

The robust analytical characterization of highly reactive and polar active pharmaceutical ingredients (APIs) is a cornerstone of drug development. 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride presents a unique set of analytical challenges owing to its molecular structure: a small, polar aliphatic amine with a highly reactive sulfonyl fluoride moiety and a stereocenter. A comprehensive purity analysis, therefore, requires not just a single method, but a carefully selected suite of orthogonal and specific analytical techniques to ensure all potential impurities—be they process-related, degradants, or stereoisomers—are accurately resolved and quantified.

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies for the comprehensive purity assessment of this challenging analyte. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, offering a framework for developing a robust, stability-indicating, and stereospecific analytical control strategy.

Deconstructing the Analytical Challenge

The molecular structure of 1-(Methylamino)propane-2-sulfonyl fluoride dictates the analytical strategy. Key structural features and their implications include:

  • High Polarity: The primary amine and the sulfonyl fluoride group impart high water solubility, leading to minimal or no retention on traditional reversed-phase (RP) columns like C18.

  • Reactive Sulfonyl Fluoride Moiety: The -SO₂F group is an electrophilic center susceptible to nucleophilic attack, particularly by water (hydrolysis), which can occur under non-optimal pH conditions during analysis or sample storage. This reactivity is central to its use in applications like SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry but poses a stability challenge for analysis.[1][2] A successful method must therefore be stability-indicating , capable of separating the intact API from its potential degradants.[3][4][5]

  • Basic Amine Group: The secondary amine (a methylamino group) is basic and will be protonated at acidic to neutral pH. This charge is key to manipulating its chromatographic behavior.

  • Chiral Center: The presence of a chiral carbon at the second position of the propane chain necessitates a method to control enantiomeric purity, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[6][7]

  • Lack of a Strong Chromophore: The molecule lacks significant conjugated double bonds, meaning it will have a low UV absorbance, requiring detection at low wavelengths (e.g., < 210 nm).

This multifaceted challenge requires a multi-pronged approach, as no single HPLC method can adequately address achiral purity, orthogonal verification, and enantiomeric specificity simultaneously.

cluster_Analyte Analyte: 1-(Methylamino)propane-2-sulfonyl fluoride HCl cluster_Challenges Analytical Challenges cluster_Solutions HPLC Strategy Analyte Key Properties Polarity High Polarity (Poor RP Retention) Analyte->Polarity Reactivity Reactive -SO₂F Group (Stability Issues) Analyte->Reactivity Chirality Chiral Center (Enantiomers) Analyte->Chirality UV No Strong Chromophore (Detection Difficulty) Analyte->UV IP_RP Method A: Ion-Pair RP-HPLC (Achiral Purity) Polarity->IP_RP Addresses Retention HILIC Method B: HILIC (Orthogonal Purity) Polarity->HILIC Addresses Retention Reactivity->IP_RP Must be Stability-Indicating Reactivity->HILIC Must be Stability-Indicating Chiral Method C: Chiral HPLC (Enantiomeric Purity) Chirality->Chiral Requires Specific Method IP_RP->HILIC Orthogonal Selectivity cluster_IPRP Method A: Ion-Pair RP-HPLC cluster_HILIC Method B: HILIC iprp_node Analyte (+) Ion-Pair Reagent (-) Forms Neutral Pair Interacts with C18 Phase StationaryPhase1 C18 Stationary Phase iprp_node:f3->StationaryPhase1 Retention hilic_node Polar Analyte (+) Water-Enriched Layer Partitions into Layer On Polar Stationary Phase StationaryPhase2 Polar Stationary Phase hilic_node:f3->StationaryPhase2 Retention Analyte1 Analyte in Mobile Phase Analyte1->iprp_node:f0 Analyte2 Analyte in Mobile Phase Analyte2->hilic_node:f0

Sources

Validation

X-ray crystallography of proteins bound to 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride

X-Ray Crystallography of Proteins Bound to 1-(Methylamino)propane-2-sulfonyl Fluoride Hydrochloride: A Comparative Guide to SuFEx Covalent Fragments The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has fundam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

X-Ray Crystallography of Proteins Bound to 1-(Methylamino)propane-2-sulfonyl Fluoride Hydrochloride: A Comparative Guide to SuFEx Covalent Fragments

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has fundamentally expanded the horizons of covalent fragment-based drug discovery (FBDD). While traditional covalent inhibitors have predominantly relied on targeting the highly nucleophilic but rare cysteine residue (comprising ~1.5% of the human proteome), sulfonyl fluorides offer a "beyond-cysteine" approach. They are capable of covalently modifying serine, threonine, tyrosine, lysine, and histidine residues under proximity-driven conditions [1].

This guide provides an in-depth comparative analysis and crystallographic workflow for 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (CAS 2758006-45-8) , a premier example of an aliphatic, amine-functionalized sulfonyl fluoride fragment. By objectively comparing its performance against traditional covalent modifiers, this guide equips structural biologists and drug development professionals with the mechanistic insights and self-validating protocols necessary to capture high-resolution electron density maps of SuFEx-bound protein complexes.

Mechanistic Grounding: The Causality of SuFEx Fragment Binding

To successfully crystallize a protein-ligand complex, the ligand must exhibit a balanced reactivity profile. If a compound is too reactive, it will non-specifically label the protein surface, disrupting the crystal lattice and rendering the electron density uninterpretable. If it is too inert, it will not form the desired covalent adduct.

Why 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride?

  • Latent Electrophilicity: Unlike traditional aryl sulfonyl fluorides (e.g., PMSF), aliphatic sulfonyl fluorides possess a higher activation barrier. The −SO2​F group remains inert in aqueous crystallographic conditions until it binds to a specific protein pocket [2].

  • Proximity-Induced Activation: The basic methylamino group (protonated at physiological pH) acts as an anchor. It forms initial non-covalent salt bridges with acidic residues (Asp/Glu) or cation- π interactions with aromatic residues. This specific binding positions the sulfonyl fluoride warhead in the precise microenvironment needed to polarize the S-F bond, triggering the departure of the fluoride ion and the formation of a stable sulfonate ester or sulfonamide bond [3].

  • Aqueous Solubility: The hydrochloride salt form drastically increases aqueous solubility. This is a critical causality in crystallography: it allows for high-concentration fragment soaking (up to 5-10 mM) without requiring high concentrations of DMSO, which frequently cracks or degrades protein crystals.

SuFEx_Mechanism A 1-(Methylamino)propane-2-sulfonyl fluoride (Latent Electrophile) C Non-Covalent Pre-Reaction Complex (Anchored by Methylamino Salt Bridges) A->C B Target Protein (Ser/Thr/Tyr/Lys/His) B->C D Proximity-Induced Activation (Microenvironment Polarization) C->D E Covalent Adduct Formation (Loss of HF, Stable Linkage) D->E

Caption: Proximity-driven SuFEx covalent binding mechanism of aliphatic sulfonyl fluorides.

Comparative Analysis of Covalent Warheads

When designing a crystallographic campaign, selecting the right covalent warhead is paramount. Below is an objective comparison of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride against alternative covalent modifiers.

Table 1: Qualitative Comparison of Covalent Warhead Classes

Warhead ClassRepresentative CompoundTarget ResiduesIntrinsic ReactivityCrystallographic SuitabilityFBDD Utility
Aliphatic Sulfonyl Fluoride 1-(Methylamino)propane-2-sulfonyl fluoride HClSer, Thr, Tyr, Lys, HisLow (Latent) Excellent: Low off-target labeling preserves lattice; high solubility.High: Explores "beyond-cysteine" space cleanly.
Aryl Sulfonyl Fluoride PMSF, AEBSFSer, Thr, Tyr, Lys, HisHigh Poor to Fair: High risk of multi-site labeling and lattice disruption.Moderate: Often too reactive for fragment libraries.
Acrylamide Standard Cys-FragmentsCysModerate Good: Highly specific, but limited by the rarity of accessible Cys residues.High: Industry standard for Cys-targeted FBDD.
Chloroacetamide Promiscuous Cys/Lys FragmentsCys, LysVery High Poor: Promiscuous SN​2 reactivity leads to heterogeneous crystal states.Low: Generally avoided due to toxicity and off-target effects.

Table 2: Quantitative Crystallographic Metrics (Typical Observations)

ParameterAcrylamides (Cys)Aryl Sulfonyl FluoridesAliphatic Sulfonyl Fluorides (Target)
Typical Occupancy 80 - 100%40 - 60% (Heterogeneous)70 - 100%
Lattice Disruption Risk LowHighLow
Max Tolerated Soak Conc. ~1-2 mM (DMSO limited)~1 mM (DMSO limited)>5 mM (Aqueous/HCl salt)
Electron Density Clarity High (C-S bond)Variable (Multiple conformations)High (S-O or S-N bond)

Data synthesis based on standard covalent fragment library screening outcomes [4].

Self-Validating Experimental Protocol for X-Ray Crystallography

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system. It dictates that crystallographic soaking must only proceed after intact protein mass spectrometry (LC-MS) has confirmed the exact stoichiometry of the covalent modification.

Phase 1: LC-MS Validation (The Causality Check)

Why do this? Attempting to crystallize an unverified complex wastes valuable synchrotron time. LC-MS confirms that the fragment binds covalently and identifies the labeling stoichiometry.

  • Incubation: Incubate 5 µM of the target protein with 50 µM of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride in a physiologically relevant buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) at 20°C for 12–24 hours.

  • Analysis: Analyze via intact protein LC-MS.

  • Validation: Look for a mass shift corresponding to the fragment mass minus the mass of Hydrogen Fluoride (HF). For 1-(Methylamino)propane-2-sulfonyl fluoride (Free base MW ~155.19 Da), the expected covalent adduct mass shift is +135 Da . Ensure that >80% of the protein is singly labeled (1:1 stoichiometry) to guarantee crystal homogeneity.

Phase 2: Crystal Soaking Methodology

Why soaking over co-crystallization? Covalent fragments can sometimes induce localized unfolding before stabilizing the final conformation, which can inhibit initial crystal nucleation. Soaking pre-formed apo crystals circumvents this.

  • Apo Crystal Growth: Grow high-diffracting apo crystals of the target protein using vapor diffusion (hanging or sitting drop).

  • Soak Solution Preparation: Dissolve 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride directly into the crystallization mother liquor to a final concentration of 5 mM. Note: Because it is an HCl salt, verify that the pH of the mother liquor does not drop significantly. Adjust with dilute NaOH if necessary.

  • Soaking: Transfer the apo crystals into the soak drop. Incubate for 2 to 24 hours. The optimal time is determined by the reaction kinetics observed in Phase 1.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal to a cryoprotectant solution (mother liquor + 20% glycerol or PEG 400) containing 1 mM of the fragment, then flash-freeze in liquid nitrogen.

Phase 3: Diffraction and Refinement
  • Data Collection: Collect diffraction data at a synchrotron light source (100 K).

  • Refinement: During structural refinement (e.g., using Phenix or REFMAC5), carefully inspect the Fo​−Fc​ difference map around nucleophilic residues (Ser, Thr, Tyr, Lys, His) in the binding pocket.

  • Linkage Generation: Generate a covalent restraint dictionary for the specific amino acid-sulfonate/sulfonamide linkage. The S-F bond must be deleted, and a covalent bond defined between the sulfur atom of the fragment and the nucleophilic heteroatom (O or N) of the protein residue.

Workflow Step1 1. Intact LC-MS Screening (Verify +135 Da Shift) Step2 2. Apo Crystal Optimization Step1->Step2 Hit Confirmed Step3 3. Ligand Soaking (1-5 mM) (Aqueous HCl Salt) Step2->Step3 Step4 4. Cryoprotection & Freezing Step3->Step4 2-24h Incubation Step5 5. Synchrotron X-Ray Diffraction Step4->Step5 Step6 6. Electron Density Refinement (Map S-O / S-N Bond) Step5->Step6 Phase Solved

Caption: Direct-to-biology X-ray crystallography workflow for sulfonyl fluoride fragments.

Conclusion

1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride represents a highly optimized tool for modern structural biology and FBDD. By leveraging the latent electrophilicity of the aliphatic sulfonyl fluoride and the solubility/anchoring properties of the methylamino hydrochloride salt, researchers can achieve high-occupancy, site-specific covalent modifications. Compared to highly reactive aryl sulfonyl fluorides or promiscuous chloroacetamides, this compound preserves crystal lattice integrity, yielding superior electron density maps that are critical for structure-based drug design.

References

  • The Next Generation of Covalent Fragments: Sulfur(VI) Fluoride Warheads for Ligandability Assessments and Hit Identification.SCI / GlaxoSmithKline.
  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments.ACS Publications.
  • Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases.PNAS.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening.PMC / NIH.
  • 1-(methylamino)propane-2-sulfonyl fluoride hydrochloride — Chemical Substance Information.NextSDS.

Safety & Regulatory Compliance

Safety

1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1-(Methylamino)propane-2-sulfonyl Fluoride Hydrochloride As a Senior Application Scientist, I frequently consult on the safe implementation and lifecycle management of adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 1-(Methylamino)propane-2-sulfonyl Fluoride Hydrochloride

As a Senior Application Scientist, I frequently consult on the safe implementation and lifecycle management of advanced reactive intermediates. 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (CAS: 2758006-45-8) is a highly versatile electrophile, increasingly utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and the development of targeted covalent inhibitors[1].

However, its unique molecular architecture—a reactive sulfonyl fluoride paired with a secondary amine hydrochloride salt—presents specific logistical and safety challenges[2]. Disposal is not merely about discarding the chemical; it requires controlled chemical deactivation to prevent the latent generation of lethal hydrofluoric acid (HF)[3].

Section 1: Hazard Assessment & Causality

Pouring unquenched sulfonyl fluorides into generic organic or aqueous waste streams is a critical safety failure. While the S-F bond exhibits remarkable stability under neutral conditions, it undergoes rapid hydrolysis in basic environments or when exposed to specific nucleophiles, releasing free fluoride ions (F⁻)[1].

The Hydrochloride Salt Complication: Because this specific compound is an HCl salt, its dissolution in water inherently lowers the pH. This acidic microenvironment can temporarily stabilize the S-F bond, creating a false sense of security before delayed hydrolysis occurs. If this unquenched waste is later mixed with stronger aqueous acids in a waste carboy, it will generate HF gas within a sealed container, posing a lethal inhalation and contact hazard[3].

Table 1: Quantitative Hazard & Neutralization Metrics

ParameterValue / DescriptionOperational Implication
Molecular Weight 191.65 g/mol 10g of material yields ~1g of F⁻ upon complete hydrolysis.
Stoichiometry 1 mol yields 1 mol F⁻ & 1 mol Cl⁻Requires ≥4 molar equivalents of base for complete neutralization.
Exothermicity High (during basic quench)Must be performed in an ice bath to prevent solvent/HF vaporization.
Container Compatibility High-Density Polyethylene (HDPE)NEVER store in glass; HF etches glass, leading to container failure[3].
Incineration Temp. >600°C requiredDirect disposal requires high-temp commercial incineration[4].

Section 2: The Self-Validating Quenching Protocol (Bench-Scale: < 50g)

For bench-scale operations, in-lab quenching is the preferred method. I have designed this protocol as a self-validating system: the visual formation of a precipitate and the final pH reading mathematically confirm that the hazard has been neutralized.

Required PPE: Neoprene gloves (standard nitrile is insufficient for HF protection), face shield, chemical apron, and immediate benchtop access to 2.5% calcium gluconate gel[3].

Step-by-Step Methodology:

  • Solubilization: In a certified fume hood, suspend the 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride in an inert, water-miscible solvent (e.g., Methanol or THF) at a ratio of 10 mL solvent per 1 gram of chemical. Place the reaction flask in an ice-water bath (0°C).

  • Basic Hydrolysis (The Quench): Slowly, dropwise, add 1M NaOH (aqueous)—specifically, at least 4 molar equivalents relative to the starting material.

    • Causality: The first equivalent neutralizes the hydrochloride salt; subsequent equivalents drive the basic hydrolysis of the electrophilic -SO2F group, yielding the corresponding sulfonate and free fluoride (F⁻). Stir continuously for 2 hours.

  • Fluoride Scavenging: Once hydrolysis is complete, add 1M Calcium Chloride (CaCl₂) solution (at least 1.0 molar equivalent).

    • Causality: Calcium ions rapidly complex with free fluoride to precipitate Calcium Fluoride (CaF₂).

  • Validation:

    • Visual: A fine white precipitate of CaF₂ will immediately form. This is the self-validating step, confirming the toxic fluoride ion is locked into an inert, highly insoluble matrix.

    • Chemical: Check the pH. It must remain slightly basic (pH 8–10). If acidic, add more NaOH.

  • Waste Segregation: Transfer the entire heterogeneous mixture (liquid + CaF₂ solid) into an HDPE waste container. Label as "Aqueous Basic Waste - Contains CaF2 solid".

G A 1-(Methylamino)propane-2-sulfonyl fluoride HCl B Solubilization (MeOH or THF at 0°C) A->B C Basic Hydrolysis (≥4 eq. 1M NaOH) B->C D Intermediate Mixture Sulfonate + F⁻ + Cl⁻ C->D Exothermic Hydrolysis E Fluoride Scavenging (1M CaCl₂) D->E F Precipitation (CaF₂ Solid) E->F Ca²⁺ + 2F⁻ → CaF₂↓ G Aqueous Waste Collection (HDPE Container) F->G

Fig 1. Mechanistic workflow for the basic hydrolysis and calcium-mediated precipitation of sulfonyl fluoride waste.

Section 3: Direct Waste Collection (Scale-Up: > 50g)

When dealing with bulk quantities, the exotherm from in-lab basic hydrolysis becomes too dangerous to manage safely at the bench. In these scenarios, the chemical must be routed directly to Environmental Health and Safety (EHS) for professional high-temperature incineration[4].

Logistical Plan:

  • Containerization: Keep the solid material in its original plastic shipping container or transfer it to a secondary HDPE container[3]. Do not dissolve it or add any solvents.

  • Segregation: Store strictly away from acids, moisture, and oxidizers.

  • EHS Handoff: Submit a waste pickup request. Ensure the manifest explicitly states: "Halogenated Organic Solid - Sulfonyl Fluoride (Potential HF Generator upon Hydrolysis)."

  • Destruction Mechanism: Commercial disposal facilities will utilize secondary combustion zones (>1000°C) to completely gasify and destroy the perfluorinated/sulfonyl components, scrubbing the resulting exhaust to safely capture sulfur dioxide and hydrogen fluoride[4].

DecisionTree Start Waste Generation: Sulfonyl Fluoride HCl Decision Scale of Waste? Start->Decision Small < 50 grams (Analytical/Bench Scale) Decision->Small Yes Large > 50 grams (Process/Scale-up) Decision->Large No Quench In-Lab Quenching Protocol (NaOH + CaCl₂) Small->Quench Direct Direct EHS Collection (No In-Lab Quenching) Large->Direct HDPE1 HDPE Waste Jug (Aqueous/Halogenated) Quench->HDPE1 HDPE2 HDPE Solid Waste (Segregated, Acid-Free) Direct->HDPE2

Fig 2. Operational decision matrix for sulfonyl fluoride disposal based on waste scale.

Section 4: Emergency Response (HF Exposure)

Because of the latent HF hazard associated with sulfonyl fluorides, any accidental skin exposure to the unquenched or partially hydrolyzed mixture must be treated as an HF burn until proven otherwise[3].

  • Immediate Dilution: Immediately flush the affected area with copious amounts of water for exactly 5 minutes (do not wait the standard 15 minutes used for other chemicals).

  • Calcium Therapy: Generously apply 2.5% calcium gluconate gel continuously to the affected area. The calcium acts as a local scavenger, precipitating the fluoride ions in the tissue before they can penetrate to the bone.

  • Medical Escalation: Seek immediate emergency medical attention. Provide the SDS and explicitly inform first responders of potential hydrofluoric acid exposure.

References

  • NextSDS. "1-(methylamino)propane-2-sulfonyl fluoride hydrochloride — Chemical Substance Information." NextSDS Chemical Database. 2

  • Michigan State University (MSU) Chemistry. "Standard Operating Procedures Huang Lab, February 2017: Destruction of Hazardous Chemicals in the Laboratory." MSU Environmental Health & Safety. 3

  • Stockholm Convention. "Final Report - Laboratory-Scale Thermal Degradation of Perfluoro-Octanyl Sulfonate and Related Precursors." POPs Environmental Archives.4

  • Sharpless, K. B., et al. "US10117840B2 - Sulfur(VI) fluoride compounds and methods for the preparation thereof." Google Patents. 1

Sources

Handling

Personal protective equipment for handling 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride

Operational Safety and Handling Guide: 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with the critical logistical, operational, and safety frameworks required for handling 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride (CAS: 2758006-45-8)[1].

Beyond standard safety data, this guide emphasizes the causality behind chemical behaviors and establishes self-validating protocols to ensure both operator safety and experimental integrity.

Chemical Causality & Mechanistic Insights

1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride is a bifunctional molecule containing a secondary amine and a sulfonyl fluoride group, primarily utilized as a hub in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2].

Field-Proven Insight: Why is this compound supplied as a hydrochloride (HCl) salt? If this molecule were in its free base form, it would undergo rapid, uncontrolled intermolecular auto-polymerization. The nucleophilic secondary amine of one molecule would attack the highly electrophilic sulfonyl fluoride of an adjacent molecule. The HCl salt protonates the amine, rendering it non-nucleophilic and stabilizing the S(VI)-F bond for storage. To activate the molecule for SuFEx coupling, an external base (e.g., DBU, DIPEA) must be added in situ to deprotonate the amine[3].

Hazard Profile & Mechanistic Basis

When handling sulfonyl fluorides, the primary hidden danger is the generation of hydrogen fluoride (HF) gas upon hydrolysis, thermal decomposition, or base-catalyzed reaction[4].

Table 1: Hazard Profile and Mechanistic Causality

GHS Classification Hazard Statement Mechanistic Causality
Acute Tox. 4 H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or inhaled) The S(VI)-F bond can hydrolyze in physiological environments, releasing toxic fluoride ions and lowering local pH[1].
Skin Corr. 1B H314 (Causes severe skin burns and eye damage) Moisture on the skin reacts with the sulfonyl fluoride to produce localized hydrofluoric (HF) and hydrochloric (HCl) acids, causing deep, painless tissue necrosis[1][5].

| STOT SE 3 | H336 (May cause drowsiness or dizziness) | Inhalation of volatile decomposition products directly affects the central nervous system and respiratory tract[1]. |

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive fluorinated compounds. The following matrix must be strictly adhered to.

Table 2: PPE Specifications and Self-Validation Checks

Equipment Type Specification Self-Validation Check
Gloves Double-gloved: Inner nitrile (4 mil), Outer Butyl rubber or Neoprene (14 mil). Validation: Inspect outer glove for swelling or discoloration after 15 minutes of use. Replace immediately if compromised.
Respiratory NIOSH-approved full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges. Validation: Perform a positive/negative pressure seal check before entering the workspace.
Eye/Face Chemical splash goggles (if a half-mask respirator is used) + full face shield. Validation: Ensure no exposed skin exists between the shield and the respirator mask.

| Body | Chemically resistant Tyvek® suit or heavy-duty rubberized laboratory apron over a lab coat. | Validation: Verify closures are fully sealed and sleeves are tightly cuffed over the inner gloves. |

Operational Plan: SuFEx Reaction Setup & Execution

SuFExWorkflow A 1-(Methylamino)propane-2-sulfonyl fluoride HCl (Stable Salt) B Transfer to Fume Hood (Inert Atmosphere) A->B C Addition of Base (e.g., DBU, DIPEA) B->C D Amine Deprotonation (Activation) C->D E SuFEx Click Reaction (Target Binding) D->E F HF Byproduct Generation E->F G Quench with Ca(OH)2 (Forms Insoluble CaF2) F->G

Caption: Logical workflow of SuFEx activation and concurrent HF byproduct mitigation.

Protocol: Safe Weighing and SuFEx Activation This protocol is designed as a self-validating system to ensure operator safety and reaction integrity.

  • Fume Hood Preparation: Purge the fume hood and ensure a minimum face velocity of 100 fpm.

    • Validation: Check the digital airflow monitor; use a Kimwipe strip to visually confirm inward directional airflow.

  • Reagent Transfer: Weigh the compound in a static-free environment. Use a plastic spatula to avoid metal-catalyzed decomposition.

    • Validation: Ensure the balance reading stabilizes without drifting. A drifting mass indicates rapid moisture absorption (hygroscopy) and premature hydrolysis.

  • Inert Atmosphere Setup: Transfer the reaction vial to a Schlenk line. Purge the flask with dry Argon for 15 minutes.

  • Solvent Addition: Dissolve the salt in an anhydrous, aprotic solvent (e.g., Toluene or DMF)[3].

  • Activation (Base Addition): Slowly add the organic base (e.g., DBU) dropwise at 0°C.

    • Causality: The base deprotonates the amine, initiating the SuFEx reaction. This step is exothermic and releases HF, which the base or a sacrificial additive (like molecular sieves) must absorb[3].

    • Validation: Monitor the internal temperature; a controlled exotherm confirms successful deprotonation.

  • Quenching: Upon reaction completion, quench the mixture with a saturated aqueous solution of Calcium Carbonate (CaCO₃).

    • Causality: Calcium reacts with any free HF to precipitate insoluble, benign Calcium Fluoride (CaF₂)[2].

    • Validation: Test the aqueous layer with a fluoride-sensitive test strip to confirm the absence of free F⁻ ions before proceeding to organic extraction.

Spill Response & Disposal Plan

SpillResponse S1 Spill Detected S2 Evacuate & Assess (Check HF Monitors) S1->S2 S3 Don Maximum PPE (Acid-Gas Respirator) S2->S3 S4 Apply Calcium-Based Absorbent (CaCO3) S3->S4 S5 Neutralize S(VI)-F & Precipitate CaF2 S4->S5 S6 Collect in Sealed HDPE Container S5->S6

Caption: Step-by-step operational logic for sulfonyl fluoride spill containment.

Protocol: Spill Containment and Neutralization

  • Evacuation & Assessment: Immediately evacuate the immediate area.

    • Validation: Check ambient HF gas monitors to ensure levels are below the OSHA Permissible Exposure Limit (PEL of 3 ppm) before re-entry.

  • Containment: Don maximum PPE (Table 2). Surround the spill with a calcium-based absorbent (e.g., Calcium hydroxide or a commercial HF spill kit powder). Critically, do NOT use silicon-based absorbents (sand/vermiculite), as HF will react to form toxic silicon tetrafluoride (SiF₄) gas.

  • Neutralization: Carefully mix the absorbent into the spill from the outside in. Allow 30 minutes for complete hydrolysis of the sulfonyl fluoride and precipitation of CaF₂.

    • Validation: Apply pH indicator paper to the slurry; it must read between pH 7–9.

  • Disposal: Scoop the neutralized slurry into a high-density polyethylene (HDPE) container (never use glass, as residual HF etches silica). Label as "Hazardous Waste: Contains Calcium Fluoride and Organosulfur Compounds" and arrange for institutional hazardous waste pickup[5].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.